molecular formula C10H11NO3 B1327063 [(2,3-Dimethylphenyl)amino](oxo)acetic acid CAS No. 959241-06-6

[(2,3-Dimethylphenyl)amino](oxo)acetic acid

Cat. No.: B1327063
CAS No.: 959241-06-6
M. Wt: 193.2 g/mol
InChI Key: XMVLYJCDWHLCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,3-Dimethylphenyl)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2,3-Dimethylphenyl)amino](oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2,3-Dimethylphenyl)amino](oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dimethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-8(7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVLYJCDWHLCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649318
Record name (2,3-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-06-6
Record name (2,3-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,3-Dimethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

(A Senior Application Scientist's Field-Proven Perspective)

Introduction: The Significance of N-Aryl Amino Acid Scaffolds

(2,3-Dimethylphenyl)aminoacetic acid belongs to the broader class of N-aryl amino acids, which are pivotal structural motifs in medicinal chemistry and materials science. These compounds serve as crucial building blocks for a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical agents. The core structure, featuring an amino acid tethered to an aromatic ring, allows for a diverse range of therapeutic activities by mimicking or interfering with biological pathways. The 2,3-dimethylphenyl substitution pattern, in particular, can impart specific conformational constraints and lipophilicity, which are critical for modulating drug-target interactions. This guide provides a comprehensive overview of the primary synthetic routes to (2,3-Dimethylphenyl)aminoacetic acid, with a focus on the underlying chemical principles and practical considerations for laboratory-scale synthesis.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of (2,3-Dimethylphenyl)aminoacetic acid fundamentally involves the formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of an aminoacetic acid moiety and the aromatic ring of 2,3-dimethylaniline. The two most prominent and industrially relevant methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Each approach presents a unique set of advantages and challenges, which will be discussed in detail.

Route 1: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction that has been a workhorse in organic synthesis for over a century.[1][2] It typically involves the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base at elevated temperatures.

Mechanism and Rationale

The reaction mechanism is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst. The choice of reagents and conditions is critical for a successful Ullmann condensation:

  • Aryl Halide: Aryl iodides are the most reactive, followed by bromides and then chlorides. The increased reactivity of aryl iodides makes them a common choice for optimizing reaction yields and times.

  • Copper Source: A variety of copper sources can be employed, including copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) acetate (Cu(OAc)₂).[3] The choice of copper salt can influence reaction efficiency.

  • Base: A base is required to deprotonate the amine, rendering it more nucleophilic. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[4]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically used to ensure the reactants remain in solution at the required high temperatures.[4]

  • Ligands: The use of ligands can significantly accelerate the reaction and allow for milder conditions. Amino acids, such as glycine and L-proline, have been shown to be effective ligands in Ullmann-type reactions.[5][6] N,N-Dimethylglycine is particularly effective in promoting these couplings.[5][6][7]

Experimental Workflow: Ullmann Condensation

Ullmann_Workflow reagents Reactants: - Haloacetic Acid Ester - 2,3-Dimethylaniline - Copper Catalyst (e.g., CuI) - Base (e.g., K2CO3) - Ligand (optional) - Solvent (e.g., DMF) reaction_vessel Reaction Setup: - Inert atmosphere (N2 or Ar) - Elevated temperature (e.g., 120-150 °C) - Stirring reagents->reaction_vessel 1. Combine workup Aqueous Workup: - Quench with water - Extract with organic solvent - Wash with brine reaction_vessel->workup 2. Reaction purification Purification: - Column chromatography or Recrystallization workup->purification 3. Isolate Ester hydrolysis Ester Hydrolysis: - Base-mediated (e.g., NaOH) - Acidification (e.g., HCl) purification->hydrolysis 4. Saponification final_product (2,3-Dimethylphenyl)aminoacetic acid hydrolysis->final_product 5. Isolate Acid

Ullmann Condensation Workflow

Detailed Protocol: Ullmann Synthesis of Ethyl (2,3-Dimethylphenyl)aminoacetate

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (5-10 mol%), potassium carbonate (2 equivalents), and the haloacetic acid ester (e.g., ethyl bromoacetate, 1 equivalent).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., DMF), followed by 2,3-dimethylaniline (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield (2,3-Dimethylphenyl)aminoacetic acid.

Route 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[8][9][10] It offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

  • Oxidative Addition: An active Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the supporting ligand:

  • Palladium Precatalyst: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes.[11]

  • Ligand: The ligand is arguably the most critical component of the catalyst system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are essential for promoting the reductive elimination step and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[11]

  • Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly employed.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reactants: - Haloacetic Acid Ester - 2,3-Dimethylaniline - Palladium Precatalyst - Ligand - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction_vessel Reaction Setup: - Inert atmosphere (N2 or Ar) - Moderate temperature (e.g., 80-110 °C) - Stirring reagents->reaction_vessel 1. Combine workup Aqueous Workup: - Quench with water - Extract with organic solvent - Wash with brine reaction_vessel->workup 2. Reaction purification Purification: - Column chromatography workup->purification 3. Isolate Ester hydrolysis Ester Hydrolysis: - Base-mediated (e.g., LiOH) - Acidification (e.g., HCl) purification->hydrolysis 4. Saponification final_product (2,3-Dimethylphenyl)aminoacetic acid hydrolysis->final_product 5. Isolate Acid

Buchwald-Hartwig Amination Workflow

Detailed Protocol: Buchwald-Hartwig Synthesis of tert-Butyl (2,3-Dimethylphenyl)aminoacetate

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.1-1.2 equivalents relative to palladium), and the base (e.g., sodium t-butoxide, 1.5 equivalents) to a flame-dried Schlenk tube.

  • Addition of Reagents: Add the solvent (e.g., toluene), followed by the haloacetic acid ester (e.g., tert-butyl bromoacetate, 1 equivalent) and 2,3-dimethylaniline (1.2 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude ester by silica gel column chromatography.

  • Deprotection: Dissolve the purified tert-butyl ester in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid) at room temperature to cleave the tert-butyl group.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product can be purified further by recrystallization or trituration.

Data Summary and Comparison of Synthesis Routes

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, CuBr)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often optional, but can be beneficial (e.g., amino acids)Essential (e.g., bulky phosphines)
Temperature High (120-200 °C)Moderate (80-120 °C)
Reaction Time Generally longer (12-48 h)Typically shorter (2-24 h)
Substrate Scope More limited, favors aryl iodides/bromidesBroader, tolerates aryl chlorides and triflates
Functional Group Tolerance ModerateHigh
Cost Catalyst is generally less expensiveCatalyst and ligands can be costly
Yields Variable, often moderate to goodGenerally good to excellent

Conclusion and Future Perspectives

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of (2,3-Dimethylphenyl)aminoacetic acid. The choice between the two methods will often depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the desired level of purity and yield. For large-scale industrial production, the lower cost of copper catalysts may make the Ullmann condensation an attractive option, provided the reaction conditions can be optimized. For laboratory-scale synthesis and medicinal chemistry applications, the milder conditions, broader scope, and higher yields of the Buchwald-Hartwig amination often make it the preferred method.

Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those based on earth-abundant metals or photocatalysis. Additionally, the exploration of continuous flow methodologies for the synthesis of N-aryl amino acids could offer significant advantages in terms of safety, scalability, and process control.

References

  • CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents.
  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC - NIH. Available at: [Link]

  • Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. Available at: [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives - ResearchGate. Available at: [Link]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Available at: [Link]

  • HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents.
  • A Process For Preparing α α Dimethyl Phenyl Acetic Acid - Quick Company. Available at: [Link]

  • 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid - MySkinRecipes. Available at: [Link]

  • Buchwald-Hartwig amination - YouTube. Available at: [Link]

  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Glycine - Wikipedia. Available at: [Link]

  • GLYCINE - Ataman Kimya. Available at: [Link]

  • Glycine - Sinoright. Available at: [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Available at: [Link]

  • Glycine - Sciencemadness Wiki. Available at: [Link]

  • Glycine | C2H5NO2 | CID 750 - PubChem - NIH. Available at: [Link]

  • N , N -Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides - American Chemical Society. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

Sources

Unraveling the Multifaceted Mechanism of Action of (2,3-Dimethylphenyl)aminoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Anti-Inflammatory

(2,3-Dimethylphenyl)aminoacetic acid, more commonly known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and anti-inflammatory properties.[1][2] It is frequently prescribed for the management of mild to moderate pain, including menstrual pain (dysmenorrhea).[2] While its primary mechanism of action is well-established, a deeper dive into its molecular interactions reveals a more complex and multifaceted pharmacological profile. This guide provides an in-depth technical exploration of the core mechanisms of mefenamic acid, intended for researchers, scientists, and drug development professionals. We will dissect its canonical pathway of cyclooxygenase inhibition and explore its secondary, off-target effects that contribute to its therapeutic and adverse effect profiles.

Primary Mechanism of Action: Non-Selective Inhibition of Cyclooxygenase (COX) Enzymes

The cornerstone of mefenamic acid's therapeutic efficacy lies in its ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1][3] Prostaglandins are lipid compounds that play a pivotal role in inflammation, pain signaling, and fever.[1] Mefenamic acid is classified as a non-selective COX inhibitor, meaning it targets both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform.[2][3][4]

  • COX-1: This isoform is present in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]

  • COX-2: This isoform is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation and pain.[1]

By blocking the action of both COX-1 and COX-2, mefenamic acid effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.[1] However, the non-selective nature of this inhibition is also responsible for some of its common side effects, such as gastrointestinal disturbances, due to the inhibition of the protective functions of COX-1.[1]

Molecular Interactions with COX Enzymes

Structural studies have provided insights into the binding of mefenamic acid to the active site of COX enzymes. In the case of COX-2, mefenamic acid has been shown to form a hydrogen bond with Tyrosine 385 (Tyr385), a key residue in the cyclooxygenase active site.[5] This interaction, along with others, physically obstructs the binding of the natural substrate, arachidonic acid, to the enzyme's active site, thus preventing its conversion to prostaglandin precursors.

Interestingly, research suggests that the interaction of mefenamic acid with the dimeric COX-2 enzyme can be substrate-selective. It is a more potent inhibitor of the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) than of arachidonic acid.[6] This suggests a nuanced inhibitory mechanism where the binding of mefenamic acid to one subunit of the COX-2 dimer is sufficient to inhibit 2-AG oxygenation in the other subunit, a phenomenon not observed with arachidonic acid.[6]

Quantitative Analysis of COX Inhibition

The inhibitory potency of mefenamic acid against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions.

EnzymeIC50 (µM)Experimental SystemReference
COX-10.12Enzyme Assay[4]
COX-11.94Blood[4]
COX-2Not DeterminedEnzyme Assay[4]

Note: The determination of a precise IC50 for COX-2 has been challenging in some assays due to complex inhibition kinetics.[4]

Diagram of the Primary Mechanism of Action

mefenamic_acid_cox_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Substrate COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins Prostaglandins_H->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Mefenamic_Acid (2,3-Dimethylphenyl)aminoacetic acid (Mefenamic Acid) Mefenamic_Acid->COX1 Inhibits Mefenamic_Acid->COX2 Inhibits

Caption: Inhibition of COX-1 and COX-2 by mefenamic acid.

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is a robust method to assess the COX inhibitory activity of a compound in a physiologically relevant matrix, accounting for plasma protein binding.

Rationale: This assay provides a more clinically relevant measure of COX inhibition compared to purified enzyme assays by using whole blood, where COX-1 is constitutively active in platelets and COX-2 can be induced in monocytes.

Methodology:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulants for COX-1 analysis and with heparin for COX-2 analysis.

  • Compound Incubation:

    • COX-1 (Thromboxane B2 production): Aliquot whole blood into tubes containing various concentrations of mefenamic acid or vehicle control (e.g., DMSO). Allow the blood to clot by incubating at 37°C for 1 hour.

    • COX-2 (Prostaglandin E2 production): To the heparinized whole blood, add lipopolysaccharide (LPS) to induce COX-2 expression. Concurrently, add various concentrations of mefenamic acid or vehicle control. Incubate at 37°C for 24 hours.

  • Sample Processing:

    • COX-1: Centrifuge the clotted blood samples to separate the serum.

    • COX-2: Centrifuge the heparinized blood samples to pellet the cells and collect the plasma.

  • Prostanoid Measurement: Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum, and prostaglandin E2 (PGE2) in the plasma using a validated enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production at each drug concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Secondary Mechanisms of Action: Expanding the Pharmacological Profile

Beyond its primary role as a COX inhibitor, mefenamic acid exhibits several secondary mechanisms of action that may contribute to its overall pharmacological effects.

Modulation of Ion Channels

Mefenamic acid has been shown to interact with and modulate the function of several ion channels, which are crucial for neuronal signaling and pain transmission.

  • GABA-A Receptors: Mefenamic acid can potentiate the activity of certain subtypes of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[8] This potentiation is subunit-dependent, enhancing GABA-activated currents in receptors containing β2 or β3 subunits, but not β1 subunits.[8] This effect is mediated by an interaction with an asparagine residue (N290) in the second transmembrane domain of the β2 and β3 subunits.[8] This positive allosteric modulation of GABA-A receptors could contribute to its analgesic effects.

  • TRP Channels: Mefenamic acid has been identified as a selective blocker of the TRPM3 (Transient Receptor Potential Melastatin 3) channel.[9] TRPM3 channels are involved in various physiological processes, including insulin secretion and potentially pain sensation. The selective inhibition of TRPM3 by mefenamic acid suggests a potential for this drug in modulating TRPM3-mediated pathways.[9]

Diagram of Mefenamic Acid's Effect on GABA-A Receptors

mefenamic_acid_gabaa cluster_neuron Neuron GABAA_Receptor GABA-A Receptor (β2/β3 subunit) Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride_Channel->Hyperpolarization Cl- influx leads to GABA GABA GABA->GABAA_Receptor Binds Mefenamic_Acid (2,3-Dimethylphenyl)aminoacetic acid (Mefenamic Acid) Mefenamic_Acid->GABAA_Receptor Potentiates

Caption: Potentiation of GABA-A receptor activity by mefenamic acid.

Modulation of Intracellular Signaling Pathways
  • NF-κB Pathway: While some NSAIDs are known to directly inhibit the NF-κB signaling pathway, a key regulator of inflammation, the direct effect of mefenamic acid on this pathway is less clear. However, some studies suggest that fenamates, the class of drugs to which mefenamic acid belongs, can suppress the activation of NF-κB.[10] This may occur through the inhibition of IκB-α degradation, which prevents the translocation of the active NF-κB dimer to the nucleus.[10]

  • Nrf2/SQSTM1 Pathway: Mefenamic acid has been shown to upregulate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[11] This effect is mediated by an increase in the expression of sequestosome 1 (SQSTM1), which disrupts the interaction between Keap1 and Nrf2, leading to Nrf2 activation.[11] This antioxidant activity may contribute to the overall therapeutic effects of mefenamic acid.

Experimental Protocol: Western Blot for NF-κB Activation

This protocol allows for the assessment of NF-κB activation by monitoring the phosphorylation and degradation of its inhibitory subunit, IκBα, and the phosphorylation of the p65 subunit.

Rationale: This method provides a direct measure of the activation state of the NF-κB signaling pathway at the protein level.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and treat with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of mefenamic acid for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.

Conclusion: A Drug with a Broadening Mechanistic Landscape

(2,3-Dimethylphenyl)aminoacetic acid is a well-established NSAID with a primary mechanism of action centered on the non-selective inhibition of COX-1 and COX-2 enzymes. This foundational understanding has been crucial for its clinical application in managing pain and inflammation. However, emerging research continues to unveil a more intricate pharmacological profile, encompassing the modulation of ion channels and intracellular signaling pathways. These secondary mechanisms may not only contribute to its therapeutic efficacy but also provide a basis for understanding its diverse physiological effects. For drug development professionals and researchers, a comprehensive appreciation of this multifaceted mechanism of action is paramount for the rational design of future therapeutic strategies and for optimizing the clinical use of this important medication.

References

  • Michalik, D., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega, 7(27), 23643–23655. [Link]

  • ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mefenamic Acid? Retrieved from [Link]

  • Lee, S. H., et al. (2023). Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage. Antioxidants, 12(3), 649. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding modes of mefenamic acid in COX-2 (PDB code: 5IKR, 2.34 Å...). Retrieved from [Link]

  • Verma, S., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(12), 5434-5439. [Link]

  • Lees, P., et al. (2002). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American journal of veterinary research, 63(5), 721-729. [Link]

  • Kühn, F. J., et al. (2010). Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. British journal of pharmacology, 161(4), 935-946. [Link]

  • Wang, Z., et al. (2019). The I Ks Ion Channel Activator Mefenamic Acid Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner. Molecular pharmacology, 95(3), 325-334. [Link]

  • Selinsky, B. S., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7114-7122. [Link]

  • Crankshaw, D. J., & Rennie, M. J. (1989). Meclofenamate Inhibits Prostaglandin E Binding and Adenylyl Cyclase Activation in Human Myometrium. The Journal of pharmacology and experimental therapeutics, 251(2), 537-542. [Link]

  • Hall, S. D., et al. (2004). Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid. British journal of pharmacology, 143(6), 799-808. [Link]

  • Moncrieffe, H., & Latchman, D. S. (2005). Measurement of NF-κB activation in TLR-activated macrophages. Methods in molecular biology (Clifton, N.J.), 316, 229-236. [Link]

  • Hinz, B., et al. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British journal of clinical pharmacology, 49(4), 383-385. [Link]

  • ResearchGate. (n.d.). The underlying mechanisms of the protective effect of mefenamic acid against oxidative stress-induced cell damage through the Nrf2-SQSTM1 pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Liu, Y., et al. (2015). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of visualized experiments : JoVE, (95), 52427. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Mefenamic Acid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • ResearchGate. (n.d.). (PDF) Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid. Retrieved from [Link]

  • MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Mozrzymas, J. W., et al. (2019). The mechanisms of potentiation and inhibition of GABAA receptors by non-steroidal anti-inflammatory drugs, mefenamic and niflumic acids. Neuropharmacology, 161, 107802. [Link]

  • ResearchGate. (n.d.). (PDF) Mechanisms of Peroxisome Proliferator Activated Receptor γ Regulation by Non-steroidal Anti-inflammatory Drugs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Alpizar, Y. A., et al. (2013). Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs. The Journal of pharmacology and experimental therapeutics, 345(2), 250-261. [Link]

  • Adooq Bioscience. (n.d.). PPAR inhibitors. Retrieved from [Link]

  • Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 290(36), 22009-22020. [Link]

  • Kim, D. H., et al. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomolecules & therapeutics, 23(1), 69-75. [Link]

  • Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • R Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy?. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

  • Frontiers. (n.d.). Mechanism of BDNF Modulation in GABAergic Synaptic Transmission in Healthy and Disease Brains. Retrieved from [Link]

  • MDPI. (n.d.). Taste the Pain: The Role of TRP Channels in Pain and Taste Perception. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

Sources

N-(2,3-dimethylphenyl)oxamic acid discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2,3-dimethylphenyl)oxamic Acid: Synthesis, Properties, and Historical Context

Abstract

N-(2,3-dimethylphenyl)oxamic acid belongs to the oxanilic acid class of organic compounds, characterized by an oxamic acid moiety N-substituted with a phenyl group. While the specific discovery and developmental timeline for this particular derivative are not extensively documented in landmark publications, its existence is a logical extension of the broader exploration of oxamic and hydroxamic acid derivatives in medicinal chemistry and material science. This guide synthesizes the foundational principles of its synthesis, likely physicochemical properties, and the scientific rationale for its creation, grounded in the well-established biological activities of its parent compounds and related analogs. We will delve into the historical context of oxamic acid research, provide detailed experimental protocols for its synthesis, and explore the potential applications that drive interest in this class of molecules.

Introduction and Historical Context

The journey of N-(2,3-dimethylphenyl)oxamic acid is intrinsically linked to the study of its parent molecule, oxamic acid (NH₂C(O)COOH). Oxamic acid, the monoamide of oxalic acid, is a simple yet significant biological molecule known primarily as an inhibitor of lactate dehydrogenase A (LDH-A).[1][2] The inhibition of LDH-A, a key enzyme in anaerobic glycolysis, has profound implications in oncology, as many cancer cells rely on this pathway for energy production (the Warburg effect). This foundational discovery spurred decades of research into synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties.

The development of N-aryl oxamic acid derivatives, such as the subject of this guide, represents a systematic approach in medicinal chemistry to modulate the parent molecule's activity. The introduction of a phenyl ring, further decorated with substituents like methyl groups, allows for fine-tuning of properties such as:

  • Lipophilicity: Enhancing cell membrane permeability.

  • Steric Hindrance: Influencing binding orientation within a target active site.

  • Electronic Effects: Modifying the acidity and reactivity of the oxamic acid functional group.

Derivatives of oxamic acid and the closely related hydroxamic acids have been investigated for a wide range of therapeutic applications, including antiallergic, antimicrobial, and anticancer activities.[3][4][5][6] The synthesis of the 2,3-dimethylphenyl variant would have been a rational step in the systematic exploration of the chemical space around the N-phenyl oxamic acid scaffold.

Logical Framework for Derivative Development

G cluster_0 Core Structure Modification cluster_1 Scaffold Elaboration for Drug Discovery A Oxalic Acid (Dicarboxylic Acid) B Oxamic Acid (Monoamide Derivative) Known LDH-A Inhibitor A->B Amidation C N-Aryl Oxamic Acids (General Class) B->C N-Arylation (Modulates Properties) D N-(2,3-dimethylphenyl)oxamic acid (Specific Derivative) C->D Substitution (Fine-tunes Lipophilicity & Sterics)

Caption: Logical progression from the parent dicarboxylic acid to the specific N-substituted derivative.

Synthesis and Mechanism

The most direct and widely employed method for synthesizing N-aryl oxamic acids involves the reaction of an aromatic amine with a derivative of oxalic acid, typically diethyl oxalate. This reaction is a classic nucleophilic acyl substitution.

Causality of Experimental Design:
  • Choice of Reactants: 2,3-Dimethylaniline serves as the nucleophile, providing the N-(2,3-dimethylphenyl) moiety. Diethyl oxalate is an excellent electrophile. The ethyl esters are good leaving groups, facilitating the reaction, and its lower reactivity compared to oxalyl chloride makes the reaction more controllable, preventing the formation of undesired side products.

  • Reaction Conditions: The reaction is typically performed by refluxing the components.[3] The elevated temperature provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the ester carbonyl. Anhydrous conditions are often preferred to prevent hydrolysis of the diethyl oxalate.

  • Work-up Procedure: The initial product is the ethyl ester, ethyl N-(2,3-dimethylphenyl)oxamate. Saponification (hydrolysis under basic conditions, e.g., with NaOH or KOH) is then required to convert the ester to the final carboxylic acid. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl N-(2,3-dimethylphenyl)oxamate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (1.0 eq) and diethyl oxalate (1.2 eq). Using a slight excess of diethyl oxalate ensures the complete consumption of the aniline.

  • Reaction: Heat the mixture to reflux (approximately 180-190 °C) with vigorous stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting aniline.

  • Isolation: After cooling to room temperature, the excess diethyl oxalate can be removed under reduced pressure (vacuum distillation). The crude product, ethyl N-(2,3-dimethylphenyl)oxamate, often solidifies upon cooling and can be used in the next step without further purification, or it can be recrystallized from ethanol if a higher purity is desired.

Step 2: Hydrolysis to N-(2,3-dimethylphenyl)oxamic acid

  • Saponification: Dissolve the crude ethyl ester from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide (1.5 eq, 2M solution) to the flask.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates the complete disappearance of the ester.

  • Purification: Reduce the volume of the reaction mixture via rotary evaporation to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. A white precipitate of N-(2,3-dimethylphenyl)oxamic acid will form.

  • Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[7][8]

  • Drying & Characterization: Dry the product in a vacuum oven. The purity can be confirmed by measuring its melting point and characterized using techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthetic Workflow Diagram

G Synthesis of N-(2,3-dimethylphenyl)oxamic acid cluster_reactants Starting Materials cluster_step1 Step 1: N-Acylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Saponification & Acidification cluster_final Final Product A 2,3-Dimethylaniline C Reflux (180-190°C) 2-3 hours A->C B Diethyl Oxalate B->C D Ethyl N-(2,3-dimethylphenyl)oxamate C->D E 1. NaOH(aq), EtOH 2. HCl(aq) D->E F N-(2,3-dimethylphenyl)oxamic acid E->F

Caption: A two-step workflow for the synthesis of the target compound from commercial starting materials.

Physicochemical and Structural Data

Structural Information

Caption: Chemical structure of the related isomer, N-(2,6-dimethylphenyl)oxamic acid. The 2,3-isomer differs only in the position of the methyl groups on the phenyl ring.

Quantitative Data Summary
PropertyValue (for N-(2,3-dimethylphenyl)oxamic acid)Reference / Method
Molecular Formula C₁₀H₁₁NO₃Calculated
Molecular Weight 193.20 g/mol Calculated
CAS Number Not assignedN/A
InChIKey (Not available)N/A
Appearance Likely a white to off-white solidInferred from analogs[1]
Solubility Soluble in alkaline solutions and organic solvents like ethanol, DMSO.[5]Inferred from class properties

Note: Data is calculated or inferred based on the structure and properties of similar compounds, such as the 2,6-dimethyl isomer[9].

Potential Biological Activity and Applications

The scientific interest in N-(2,3-dimethylphenyl)oxamic acid stems from the broad biological activities of the larger family of oxamic and hydroxamic acid derivatives.[4][10]

  • Enzyme Inhibition: The primary hypothesis for the biological activity of N-substituted oxamic acids is the inhibition of dehydrogenase enzymes, particularly LDH-A.[1][2] The oxamic acid moiety acts as a competitive inhibitor by mimicking the structure of pyruvate, the enzyme's natural substrate. The N-aryl substituent interacts with adjacent hydrophobic pockets in the enzyme's active site, potentially increasing binding affinity and selectivity.

  • Anticancer Potential: By inhibiting LDH-A, these compounds can disrupt the energy metabolism of cancer cells, leading to anti-proliferative effects and the induction of apoptosis.[1] The efficacy of such compounds is an active area of cancer research.[11]

  • Antimicrobial and Antimalarial Activity: The broader class of hydroxamic acid derivatives, which are structurally related, are potent metalloenzyme inhibitors due to their ability to chelate metal ions (like Zn²⁺ or Fe³⁺) in enzyme active sites.[5][12] This mechanism is effective against a range of bacterial and parasitic enzymes, leading to investigations into their use as antimicrobial and antimalarial agents.[10][13]

  • Antiallergic Properties: Certain N-aryl oxamic acid esters have been patented for their potential use in treating allergic diseases, suggesting a role in modulating immune responses.[6]

The specific 2,3-dimethyl substitution pattern on the phenyl ring would uniquely influence how the molecule fits into a target binding site compared to other isomers (e.g., 2,6- or 3,5-dimethyl). This structural nuance is the core of rational drug design, where such analogs are synthesized and tested to build a structure-activity relationship (SAR) profile to identify the most potent and selective compounds.

Conclusion

N-(2,3-dimethylphenyl)oxamic acid stands as a representative molecule born from the principles of medicinal chemistry and systematic drug discovery. While it may not have a celebrated history of its own, its scientific value is understood through the lens of its chemical family. Its synthesis is straightforward, relying on fundamental organic reactions. Its significance lies in its potential to contribute to the vast and ongoing exploration of N-aryl oxamic acids as modulators of critical biological pathways. Further research into its specific biological activity against targets like LDH-A or other enzymes would be necessary to fully elucidate its therapeutic potential and place it definitively within the landscape of modern drug development.

References

  • Gedgaud, U., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. [Link]

  • Global Substance Registration System (GSRS). (n.d.). N-(2,6-DIMETHYLPHENYL)OXAMIC ACID. GSRS. [Link]

  • ResearchGate. (n.d.). Synthesis and biocidal nature of oxamic acids. ResearchGate. [Link]

  • Gowda, B. T., et al. (2011). N-(2,3-Dimethylphenyl)succinamic acid. PMC - NIH. [Link]

  • Al-Blewi, F. F., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC - NIH. [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. [Link]

  • Basile, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

  • ResearchGate. (2007). Discovery of 2-Hydroxy- N , N -dimethyl-3-{2-[[( R )-1-(5- methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123): A Potent, Orally Bioavailable CXCR2/CXCR1 Receptor Antagonist. ResearchGate. [Link]

  • MDPI. (n.d.). Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis. MDPI. [Link]

  • ScienceOpen. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. ScienceOpen. [Link]

  • Wikipedia. (n.d.). Oxamic acid. Wikipedia. [Link]

  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]

  • Google Patents. (n.d.). EP0102509A1 - Oxamid-acid derivatives, process for their preparation and therapeutical agents containing them.
  • Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)succinamic acid. PMC - NIH. [Link]

  • PMC - NIH. (2023). Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. PMC - NIH. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (2,3-Dimethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (2,3-Dimethylphenyl)aminoacetic acid, a key intermediate and structural analog to pharmaceutically relevant compounds such as Mefenamic Acid.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.

Molecular Structure and Spectroscopic Overview

(2,3-Dimethylphenyl)aminoacetic acid is an N-aryl amino acid. Its structure comprises a glycine moiety attached to a 2,3-dimethylaniline core. This seemingly simple molecule presents a rich spectroscopic profile, with each technique providing unique and complementary information for unambiguous identification.

The analytical workflow for a compound like (2,3-Dimethylphenyl)aminoacetic acid typically involves a multi-technique approach to gather orthogonal data, ensuring a high degree of confidence in the structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic validation of (2,3-Dimethylphenyl)aminoacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (2,3-Dimethylphenyl)aminoacetic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of each atom.

Experimental Protocol (¹H and ¹³C NMR): A standard protocol for acquiring NMR spectra of N-aryl amino acids involves dissolving the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL).[3] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve both the amino acid and to allow for the observation of exchangeable protons (e.g., -NH and -OH). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3] Spectra are commonly recorded on a 400 MHz or 600 MHz spectrometer.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad singlet1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, often exchangeable with D₂O.
~7.0 - 7.2multiplet3HAr-HThe aromatic protons on the dimethylphenyl ring will appear in this region. The specific splitting pattern will depend on their coupling to each other.
~5.5 - 6.0broad singlet1HN-HThe secondary amine proton is also exchangeable and its chemical shift can be concentration and solvent dependent.
~3.9singlet2HCH₂The methylene protons adjacent to the nitrogen and carbonyl groups are expected to be a singlet as there are no adjacent protons to couple with.
~2.2singlet3HAr-CH₃One of the methyl groups on the aromatic ring.
~2.1singlet3HAr-CH₃The second methyl group on the aromatic ring, likely with a slightly different chemical shift due to its position.

Note: These are predicted values based on analogous structures. Actual values may vary.

The chemical shifts for the aromatic protons of the 2,3-dimethylaniline precursor are observed around 6.5-6.9 ppm.[4] The attachment of the aminoacetic acid moiety will likely shift these downfield due to electronic effects.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[5]
~145Ar-C (quaternary)The aromatic carbon atom directly bonded to the nitrogen atom.
~137Ar-C (quaternary)One of the aromatic carbons bearing a methyl group.
~130Ar-C (quaternary)The other aromatic carbon bearing a methyl group.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~45CH₂The methylene carbon of the glycine moiety.
~20Ar-CH₃One of the aromatic methyl carbons.
~15Ar-CH₃The second aromatic methyl carbon.

Note: These are predicted values based on analogous structures. Actual values may vary.

The interpretation of the aromatic region can be complex due to the substitution pattern. The expected chemical shifts are inferred from data on similar N-aryl amino acid structures.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (FT-IR): IR spectra are commonly recorded using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[3] Alternatively, the sample can be prepared as a KBr pellet.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹)VibrationFunctional GroupRationale
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~3350N-H stretchSecondary AmineA single, sharp to moderately broad peak is expected for a secondary amine.
~1710C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group.
~1600, ~1500C=C stretchAromatic RingThese absorptions are characteristic of the aromatic ring system.
~1300C-N stretchAmineThe stretching vibration of the carbon-nitrogen bond.
2950-2850C-H stretchAliphatic (CH₃, CH₂)Stretching vibrations of the methyl and methylene groups.

The presence of both a broad O-H stretch and a sharper N-H stretch in the high-frequency region, coupled with a strong carbonyl absorption around 1710 cm⁻¹, would be strong evidence for the proposed structure. The exact positions can be influenced by intra- and intermolecular hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, often yielding a prominent protonated molecular ion [M+H]⁺.[8]

Experimental Protocol (ESI-MS): For ESI-MS analysis, the sample is typically dissolved in a suitable solvent such as methanol or acetonitrile/water and introduced into the mass spectrometer. The instrument is usually operated in positive ion mode to observe the [M+H]⁺ ion.[8]

Predicted Mass Spectrometry Data:

The molecular formula of (2,3-Dimethylphenyl)aminoacetic acid is C₁₀H₁₃NO₂. The molecular weight is 179.22 g/mol .

m/zIonRationale
180.1[M+H]⁺The protonated molecular ion.
134.1[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for amino acids. This fragment would correspond to the protonated 2,3-dimethylaniline moiety.
120.1[C₈H₁₀N]⁺Further fragmentation of the 2,3-dimethylaniline moiety.

The fragmentation pattern can be further elucidated by tandem mass spectrometry (MS/MS) experiments. A plausible fragmentation pathway for the related Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid) is available in the NIST WebBook, which can serve as a guide for predicting the fragmentation of the title compound.[2]

G M [M+H]⁺ m/z = 180.1 F1 [M+H - HCOOH]⁺ m/z = 134.1 M->F1 - HCOOH F2 [C₈H₁₀N]⁺ m/z = 120.1 F1->F2 - CH₂

Caption: A simplified, predicted fragmentation pathway for (2,3-Dimethylphenyl)aminoacetic acid in ESI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust analytical toolkit for the unambiguous identification and characterization of (2,3-Dimethylphenyl)aminoacetic acid. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. Each technique offers complementary information, and together they form a self-validating system for structural confirmation.

References

  • Yuan, J., et al. (2019). Supporting Information for a related chemical synthesis. This journal is © the Partner Organisations 2019.
  • de Sain-van der Velden, M. G. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PMC - NIH. [Link]

  • Adejoro, I. A., et al. (2020). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

  • Al-Jibouri, M. N. A. (2014). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][3][5]thiazin-(3H)-one and glycine) and their complexes. ResearchGate. [Link]

  • Khan, M. S., & Khan, A. M. (2014). Spectrophotometric Determination of Mefenamic acid in pure and Pharmaceutical Preparations. ResearchGate. [Link]

  • Singh, S., & Sharma, P. K. (2012). Spectrophotometric Assay of Mefenamic Acid in Tablets Using 1,4-dioxane as Solvent for Extraction. NIH. [Link]

  • Lundgren, R. J., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • SpectraBase. (n.d.). Mefenamic acid. SpectraBase. [Link]

  • The Good Scents Company. (n.d.). methyl propyl trisulfide, 17619-36-2. The Good Scents Company. [Link]

  • Al-Rawi, J. M. A., et al. (2012). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. [Link]

  • Brooks, P. R., et al. (2012). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast, Queensland. [Link]

  • Johnson, J. L., et al. (2020). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. [Link]

  • ResearchGate. (n.d.). Comparison of the 1D 13 C NMR spectra of 20 biogenic amino acids. ResearchGate. [Link]

  • NIST. (n.d.). Mefenamic Acid. NIST WebBook. [Link]

  • Berezin, A. A., et al. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega. [Link]

  • ResearchGate. (n.d.). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 17619-36-2,Methyl propyl trisulfide. LookChem. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Neumann, C. N., et al. (2015). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). NP-MRD. [Link]

  • Iogansen, A. V., et al. (1970). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of Applied Spectroscopy. [Link]

  • NIST. (n.d.). Trisulfide, methyl propyl. NIST WebBook. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). NP-MRD. [Link]

  • ResearchGate. (n.d.). Far-infrared spectra of amino acids. ResearchGate. [Link]

Sources

(2,3-Dimethylphenyl)aminoacetic acid solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of (2,3-Dimethylphenyl)aminoacetic Acid

Introduction

(2,3-Dimethylphenyl)aminoacetic acid, more commonly known as Mefenamic Acid, is a non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic properties in treating mild to moderate pain.[1] Structurally, it is a derivative of fenamic acid.[2] In the landscape of pharmaceutical sciences, the biopharmaceutical classification of a drug substance is a critical determinant of its clinical efficacy. Mefenamic acid is classified as a Biopharmaceutical Classification System (BCS) Class II drug, a category defined by high membrane permeability but low aqueous solubility.[1] This low solubility is a rate-limiting step for its absorption, thereby influencing its bioavailability and therapeutic onset.[2]

This technical guide provides a comprehensive analysis of the solubility profile of (2,3-Dimethylphenyl)aminoacetic acid. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for solubility determination. We will delve into its physicochemical properties, explore its solubility in various aqueous and organic media, and present detailed methodologies for accurate solubility assessment.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which its solubility profile is built. These parameters govern its behavior in different solvent systems and physiological environments.

PropertyValueSource(s)
IUPAC Name 2-[(2,3-Dimethylphenyl)amino]benzoic acid[2]
Molecular Formula C₁₅H₁₅NO₂[2]
Molecular Weight 241.29 g/mol -
Melting Point 230-231 °C[2]
pKa 4.2 (at 25°C)[2][3]
LogP (Octanol/Water) 5.12[2]
Appearance White to off-white microcrystalline powder[2]

The acidic nature of the molecule, indicated by a pKa of 4.2, is a critical factor influencing its pH-dependent solubility.[2][3] Its high lipophilicity, reflected in the LogP value of 5.12, explains its high permeability but also correlates with its poor water solubility.[2]

Aqueous and Biorelevant Media Solubility

The solubility of mefenamic acid in aqueous environments is markedly low and heavily dependent on pH. As a weak acid, its solubility increases significantly as the pH rises above its pKa, due to the ionization of the carboxylic acid group to the more soluble carboxylate salt.[4] This pH-dependent solubility is a common characteristic of many NSAIDs.[5][6][7][8]

Solvent/MediumTemperatureSolubilitySource(s)
Water25 °C~0.2 mg/mL[4]
Water37 °C~0.004 mg/mL[4]
USP Medium (Phosphate Buffer)37 °C~2.0 mg/mL[1]
PPRC Medium37 °C~0.5 mg/mL[1]
FaSSIF (Fasted State Simulated Intestinal Fluid)37 °C~0.06 mg/mL[1]

The data clearly illustrates that while practically insoluble in pure water, the solubility of mefenamic acid increases in buffered solutions, such as the standard USP phosphate buffer.[1][3] However, in more physiologically representative media like FaSSIF, which mimics the conditions of the small intestine, the solubility remains profoundly low.[1] This underscores the challenges in achieving adequate dissolution and absorption in vivo.

Solubility in Organic Solvents and Co-solvent Systems

Mefenamic acid exhibits significantly higher solubility in various organic solvents, particularly polar aprotic and polar protic solvents, compared to aqueous media.[9] This property is often leveraged in formulation development, for instance, in the preparation of liquid-filled capsules or during the synthesis and purification processes.

SolventClassificationSolubilitySource(s)
N,N-Dimethylformamide (DMF)Dipolar Aprotic38.5 mg/mL[2]
EthanolPolar Protic4.6 mg/mL[2]
PEG-400Polar Protic> 11 mg/mL[4]
MethanolPolar ProticSoluble[3]
AcetoneDipolar AproticSoluble[3]
ChloroformApolar AproticSparingly Soluble[2]
DichloromethaneApolar AproticSlightly Soluble[3]
EtherApolar AproticSparingly Soluble[2]
Hexane, Heptane, CyclohexaneApolar AproticPoorly Soluble[9]

The addition of semi-polar co-solvents like ethanol and polyethylene glycol 400 (PEG-400) can drastically increase the aqueous solubility of mefenamic acid.[4] However, this effect is concentration-dependent, and the addition of water to these organic solvent systems can, in turn, reduce solubility due to an increase in the overall polarity of the system.[4]

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system is at equilibrium with an excess of the solid compound.[10] It is a critical parameter for late-stage preclinical development and formulation.[11]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[12] It measures the concentration at which the compound precipitates out of a supersaturated solution.[10] Kinetic solubility assays are high-throughput and often used in early-stage discovery for screening large numbers of compounds, but they tend to overestimate the true solubility.[10][13]

The discrepancy arises because kinetic methods often measure the solubility of the amorphous form, which is thermodynamically less stable and more soluble than the crystalline form typically assessed in thermodynamic studies.[13] For a BCS Class II compound like mefenamic acid, thermodynamic solubility data is more reliable for guiding formulation strategies.[13]

G cluster_0 Solubility Assessment in Drug Discovery cluster_1 Early Stage (Screening) cluster_2 Late Stage (Lead Optimization) Start New Chemical Entity Decision Development Stage? Start->Decision Kinetic Kinetic Solubility Assay (High-Throughput) Decision->Kinetic Early Thermo Thermodynamic Solubility Assay (Shake-Flask) Decision->Thermo Late Kinetic_Desc Fast, uses DMSO stock. Identifies potential liabilities. Kinetic->Kinetic_Desc Thermo_Desc Gold standard, equilibrium value. Guides formulation. Thermo->Thermo_Desc

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocols for Solubility Determination

The following protocols represent authoritative, self-validating methodologies for accurately determining the solubility of (2,3-Dimethylphenyl)aminoacetic acid.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard recommended by regulatory bodies like the World Health Organization (WHO) for determining the equilibrium solubility for BCS classification.[14][15]

Causality: The core principle is to allow sufficient time and agitation for a saturated solution to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. Using a temperature of 37 °C mimics physiological conditions, which is essential for biorelevance.[14][15]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (2,3-Dimethylphenyl)aminoacetic acid powder to a series of glass vials or flasks. The excess solid is crucial to ensure that equilibrium is established with the solid phase.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) to each vial.[14]

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to maintain a constant temperature of 37 ± 1 °C.[14][15] Agitate for a predetermined period, typically 24 to 48 hours.[15] The agitation speed should be optimized to ensure constant contact between the powder and the solvent without creating a vortex.[15]

  • Self-Validation (Equilibrium Confirmation): To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 12, 24, and 48 hours).[15] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Separation: After agitation, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Separate the supernatant from the solid by centrifugation or filtration using a chemically inert filter (e.g., 0.45 µm PTFE). This step must be performed carefully to avoid temperature changes that could alter solubility.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

  • Replication: The entire experiment should be performed in at least triplicate for each pH condition to ensure the reliability and reproducibility of the results.[14]

G A 1. Add Excess API to Vial B 2. Add Precise Volume of Buffer A->B C 3. Seal & Agitate (37°C, 24-48h) B->C D 4. Sample at Multiple Time Points (e.g., 24h, 48h) C->D E 5. Centrifuge/Filter to Separate Solid D->E F 6. Quantify Supernatant (e.g., HPLC) E->F G Equilibrium Solubility (mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility method.

Protocol 2: pH-Solubility Profile (Potentiometric Titration)

This method is highly effective for determining the solubility of ionizable drugs as a function of pH and for simultaneously determining the pKa.[17][18]

Causality: The method relies on titrating a suspension of the drug with a strong acid or base. As the pH changes, the drug either dissolves (if it's being converted to its ionized, more soluble form) or precipitates (if it's being converted to its neutral, less soluble form). The point at which the titrant consumption rate changes indicates the solubility limit at that specific pH.

Step-by-Step Methodology:

  • System Setup: Calibrate a pH electrode and an automated titrator.

  • Sample Preparation: Prepare a suspension of (2,3-Dimethylphenyl)aminoacetic acid in a known volume of purified water or a low-ionic-strength electrolyte solution.

  • Titration (Base to Acid): Start at a high pH (e.g., pH 10-11) where the compound is fully dissolved as its carboxylate salt. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH and the volume of titrant added throughout the titration. The instrument will generate a titration curve (pH vs. titrant volume).

  • Analysis: The titration curve will show a distinct inflection point. The pH at the half-equivalence point corresponds to the pKa. The point where the drug begins to precipitate is identified by a plateau or change in the slope of the titration curve. The concentration at this point is the intrinsic solubility of the neutral form of the drug.

  • Profile Generation: By analyzing the entire curve, one can calculate the solubility at each pH value, generating a complete pH-solubility profile.[19]

G cluster_0 pH-Solubility Relationship for an Acidic Drug (pKa = 4.2) pH_Low Low pH (pH < pKa) Stomach (pH 1.2) Form_Low Predominantly Unionized Form (R-COOH) pH_Low->Form_Low pH_High High pH (pH > pKa) Intestine (pH 6.8) Form_High Predominantly Ionized Form (R-COO-) pH_High->Form_High Solubility_Low LOW SOLUBILITY Form_Low->Solubility_Low Solubility_High HIGH SOLUBILITY Form_High->Solubility_High

Caption: Impact of pH on the ionization and solubility of mefenamic acid.

Conclusion

The solubility of (2,3-Dimethylphenyl)aminoacetic acid (Mefenamic Acid) is a defining characteristic of its behavior as a pharmaceutical active. As a BCS Class II compound, its inherently low aqueous solubility presents a significant hurdle for formulation scientists. This guide has established that its solubility is profoundly influenced by the pH of the medium, increasing in alkaline conditions due to its acidic pKa of 4.2.[2][3][4] While it is practically insoluble in water, it demonstrates moderate to high solubility in various polar organic solvents.[2][9]

Accurate and reproducible determination of its thermodynamic solubility, preferably using the gold-standard shake-flask method, is paramount for developing effective drug delivery systems.[15] Understanding the interplay between its physicochemical properties and its behavior in different solvent systems is the key to devising successful formulation strategies—such as salt formation, pH modulation, or the use of solid dispersions—to overcome its solubility limitations and enhance its clinical utility.[2][20]

References

  • Al-kassas, R., et al. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Journal of the Chilean Chemical Society.
  • Pratiwi, R., et al. (2019). Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Solubilization of mefanamic acid. Request PDF. Available at: [Link]

  • Bustamante, C., et al. (2022). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. ACS Publications. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. WHO. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • World Health Organization. (n.d.). Annex 4: Guideline on the conduct of solubility studies for classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO. Available at: [Link]

  • Avdeef, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

  • PubMed. (2014). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. PubMed. Available at: [Link]

  • PubMed. (2014). Studies on Solubility Enhancement of Poorly Soluble NSAID Using Dual Approach of Micro-environmental pH Modulation and Melt Granulation. PubMed. Available at: [Link]

  • PubMed. (2018). pH Modulation Based Solid Dispersion to Enhance Solubility of a Poorly Soluble NSAID - Development and Evaluation. PubMed. Available at: [Link]

  • PubMed. (2015). pH-metric solubility. 3. Dissolution titration template method for solubility determination. PubMed. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • PubMed. (2021). Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. PubMed. Available at: [Link]

  • PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Available at: [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]

  • Royal Society of Chemistry. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. Available at: [Link]

Sources

(2,3-Dimethylphenyl)aminoacetic Acid: A Scaffolding for Novel Therapeutics—A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Chemical Entity

In the vast landscape of small molecules with therapeutic potential, N-aryl amino acids represent a privileged scaffold, forming the core of numerous biologically active compounds.[1] This guide delves into the potential research applications of (2,3-Dimethylphenyl)aminoacetic acid, a molecule that, while not extensively studied, holds significant promise due to its structural similarity to a well-established class of drugs. Its simple yet versatile structure, combining an amino acid moiety with a substituted aromatic ring, makes it an attractive candidate for exploration in various therapeutic areas. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical and scientifically rigorous approach to unlocking the potential of this intriguing compound.

Physicochemical Properties and Synthesis

Before embarking on biological investigations, a thorough understanding of the molecule's physical and chemical characteristics is paramount.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂Calculated
Molecular Weight179.22 g/mol [2]
IUPAC Name2-((2,3-dimethylphenyl)amino)acetic acidSystematically Generated
Predicted LogP~2.0Cheminformatics Software
Predicted pKa~4.0 (carboxylic acid), ~3.5 (amine)Cheminformatics Software

Table 1: Predicted Physicochemical Properties of (2,3-Dimethylphenyl)aminoacetic acid.

The synthesis of N-aryl amino acids can be achieved through several established methods, with the Ullmann condensation and Buchwald-Hartwig amination being the most prominent.[1][3] For (2,3-Dimethylphenyl)aminoacetic acid, a plausible synthetic route would involve the copper-catalyzed coupling of 2,3-dimethylaniline with a haloacetic acid ester, followed by hydrolysis.

Proposed Synthesis Workflow

cluster_synthesis Synthesis of (2,3-Dimethylphenyl)aminoacetic acid 2,3-Dimethylaniline 2,3-Dimethylaniline Ullmann Coupling Ullmann Coupling 2,3-Dimethylaniline->Ullmann Coupling Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ullmann Coupling Intermediate Ester Ethyl 2-((2,3-dimethylphenyl)amino)acetate Ullmann Coupling->Intermediate Ester CuI, Base Hydrolysis Hydrolysis Intermediate Ester->Hydrolysis Final Product (2,3-Dimethylphenyl)aminoacetic acid Hydrolysis->Final Product NaOH, H₂O/EtOH

Caption: Proposed Ullmann coupling-based synthesis of the target compound.

A Logical Leap: The Mefenamic Acid Analogy

While direct biological data on (2,3-Dimethylphenyl)aminoacetic acid is scarce, its structure bears a striking resemblance to Mefenamic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).[4][5] Mefenamic acid is chemically N-(2,3-dimethylphenyl)anthranilic acid.[5] The core difference lies in the placement of the carboxylic acid group relative to the amino linkage on the second aromatic ring. This structural analogy provides a strong rationale for hypothesizing that (2,3-Dimethylphenyl)aminoacetic acid may share some of the pharmacological properties of Mefenamic acid, making it a compelling starting point for investigation.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the known bioactivities of Mefenamic acid and other fenamates, we can postulate several promising research avenues for (2,3-Dimethylphenyl)aminoacetic acid.

Anti-inflammatory and Analgesic Potential

Mechanistic Hypothesis: The primary mechanism of action for most NSAIDs, including Mefenamic acid, is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] We hypothesize that (2,3-Dimethylphenyl)aminoacetic acid will also act as a non-selective inhibitor of COX-1 and COX-2.

Recent studies have also implicated fenamates as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives the inflammatory response in several diseases, including Alzheimer's.[8] This provides an exciting, COX-independent avenue for investigation.

cluster_pathway Prostaglandin Synthesis Pathway and Proposed Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain {Inflammation | Pain | Fever} Prostaglandins->Inflammation_Pain Target_Compound (2,3-Dimethylphenyl)aminoacetic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity

Mechanistic Hypothesis: There is a growing body of evidence suggesting that NSAIDs, including Mefenamic acid, possess anticancer properties.[9][10] These effects are thought to be mediated through both COX-dependent and COX-independent pathways. COX-2 is often overexpressed in tumors and contributes to angiogenesis and tumor growth.[9] Furthermore, Mefenamic acid has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents by inhibiting aldo-keto reductase 1C (AKR1C) enzymes.[11][12] It is plausible that (2,3-Dimethylphenyl)aminoacetic acid could exhibit similar activities, making it a candidate for investigation as a standalone or adjuvant anticancer agent.

Neuroprotective Effects

Mechanistic Hypothesis: Emerging research has highlighted the potential of fenamates in the context of neurodegenerative disorders.[13][14] This is linked to their anti-inflammatory properties, particularly the inhibition of the NLRP3 inflammasome, and their ability to modulate GABA-A receptors.[8][13] Given the role of neuroinflammation in diseases like Alzheimer's and Parkinson's, exploring the neuroprotective potential of (2,3-Dimethylphenyl)aminoacetic acid is a logical and exciting prospect.

Experimental Protocols: A Step-by-Step Guide

To systematically evaluate the hypothesized biological activities, a tiered approach starting with in vitro assays is recommended.

Workflow for Investigating Potential Biological Activities

cluster_workflow Experimental Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (LPS-stimulated macrophages) In_Vitro_Screening->Anti_Inflammatory_Assay Cytotoxicity_Assay Anticancer Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) In_Vitro_Screening->Cytotoxicity_Assay Lead_Optimization Lead Optimization COX_Assay->Lead_Optimization Anti_Inflammatory_Assay->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A tiered experimental approach for evaluating the target compound.

Protocol 1: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity of (2,3-Dimethylphenyl)aminoacetic acid against COX-1 and COX-2 enzymes.[15][16][17]

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Fluorometric probe (e.g., Amplex Red).

    • Heme.

    • Assay buffer (e.g., Tris-HCl).

    • (2,3-Dimethylphenyl)aminoacetic acid (test compound).

    • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • 96-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add serial dilutions of the test compound or reference inhibitor to the wells. Include a vehicle control (DMSO).

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages

This assay assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2][18]

  • Cell Culture and Reagents:

    • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • LPS from E. coli.

    • (2,3-Dimethylphenyl)aminoacetic acid.

    • ELISA kits for TNF-α and IL-6.

    • Cell viability assay reagent (e.g., MTT or CellTiter-Glo).[19]

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include unstimulated and LPS-only controls.

    • After incubation, collect the cell culture supernatant for cytokine analysis.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

    • Assess cell viability in the remaining cells to rule out cytotoxicity-mediated effects.[20]

  • Data Analysis:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants.

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.

    • Determine the IC₅₀ for the inhibition of cytokine release.

Protocol 3: In Vitro Anticancer Cell Viability Assay

This protocol evaluates the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.[19][21][22]

  • Cell Lines and Reagents:

    • A panel of cancer cell lines (e.g., colon, breast, lung cancer).

    • Appropriate cell culture media and supplements.

    • (2,3-Dimethylphenyl)aminoacetic acid.

    • Positive control cytotoxic drug (e.g., Doxorubicin).

    • Cell viability reagent (e.g., MTT, resazurin, or a luminescent ATP-based assay).[19]

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control.

    • Incubate the plates for a specified duration (e.g., 48 or 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Future Directions and Concluding Remarks

The successful execution of these in vitro studies will provide a solid foundation for further investigation into the therapeutic potential of (2,3-Dimethylphenyl)aminoacetic acid. Promising results would warrant progression to more complex studies, including:

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.[23]

  • In Vivo Efficacy Studies: Evaluation in animal models of inflammation, pain, and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessment of absorption, distribution, metabolism, excretion (ADME), and safety.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mefenamic Acid? Retrieved from [Link]

  • Medscape. Mefenamic acid dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Wikipedia. Mefenamic acid. Retrieved from [Link]

  • PubChem. Mefenamic Acid. Retrieved from [Link]

  • Drugs.com. Mefenamic Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Pharmacology of Mefenamic Acid ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, February 27). YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • ACS Omega. (2022, June 29). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Retrieved from [Link]

  • PubMed Central. (2016, August 11). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Retrieved from [Link]

  • Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • Asian Journal of Chemistry. Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Retrieved from [Link]

  • PubMed. (2017). Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. Retrieved from [Link]

  • Spandidos Publications. (2017, March 1). Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. Retrieved from [Link]

  • ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. Retrieved from [Link]

  • PubMed Central. (2022, June 29). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Retrieved from [Link]

  • New Journal of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • Frontiers. (2024, May 15). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Retrieved from [Link]

  • PubMed. (2021). Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property. Retrieved from [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Retrieved from [Link]

  • ResearchGate. (2022, June 29). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Retrieved from [Link]

  • IntechOpen. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Dr.Oracle. (2026, January 3). What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)?. Retrieved from [Link]

  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • ResearchGate. In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... Retrieved from [Link]

  • ResearchGate. Anti-cancer effects of mefenamic acid (MEF) against colon tumor-bearing.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (2022, June 29). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Retrieved from [Link]

  • PubMed Central. (2021, March 22). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Retrieved from [Link]

  • ResearchGate. Synthesis of N‐aryl amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Retrieved from [Link]

  • PubMed Central. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • PubMed Central. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • MDPI. (2018, August 1). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Retrieved from [Link]

  • Mayo Clinic. (2025, December 1). Mefenamic acid (oral route) - Side effects & dosage. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2,3-Dimethylphenyl)aminoacetic Acid Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Fenamates - A New Horizon in Modulating Inflammatory and Neurological Pathways

The family of N-arylanthranilic acids, commonly known as fenamates, has long been a cornerstone in the management of pain and inflammation. Mefenamic acid, or 2-((2,3-dimethylphenyl)amino)benzoic acid, stands as a prominent member of this class, valued for its analgesic and anti-inflammatory properties.[1][2] However, the therapeutic landscape of (2,3-Dimethylphenyl)aminoacetic acid and its derivatives extends far beyond simple cyclooxygenase (COX) inhibition. Recent research has illuminated their potential in modulating a diverse array of biological targets, including the NLRP3 inflammasome and GABAA receptors, opening up new avenues for the treatment of neurodegenerative diseases and other complex pathologies.[3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the synthesis, mechanism of action, structure-activity relationships (SAR), and biological evaluation of (2,3-Dimethylphenyl)aminoacetic acid derivatives and analogs. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide serves as a practical resource for advancing research and development in this promising area of medicinal chemistry.

I. The Core Moiety: Synthesis and Characterization of (2,3-Dimethylphenyl)aminoacetic Acid

The synthesis of the (2,3-Dimethylphenyl)aminoacetic acid core structure is typically achieved through a modified Ullmann condensation, a reliable and versatile method for the formation of C-N bonds.[5][6][7] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 2-((2,3-Dimethylphenyl)amino)benzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of the parent compound, mefenamic acid.

Materials:

  • 2-Chlorobenzoic acid

  • 2,3-Dimethylaniline

  • Anhydrous potassium carbonate (K2CO3)

  • Cupric oxide (CuO) or other copper (I) or (II) catalyst

  • Amyl alcohol or another suitable high-boiling point solvent

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,3-dimethylaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide (approximately 5-10 mol%).

  • Solvent Addition: Add a suitable volume of amyl alcohol to the flask to ensure adequate mixing and heat transfer.

  • Reflux: Heat the reaction mixture to reflux (typically 130-140 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts. The product will be in the aqueous layer as its potassium salt.

  • Isolation of the Crude Product: Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of approximately 2-3. The (2,3-Dimethylphenyl)aminoacetic acid will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified product.

  • Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques:

    • Melting Point: Determine the melting point and compare it with the literature value.

    • Spectroscopy:

      • 1H NMR: Confirm the presence of aromatic protons from both rings and the methyl groups.

      • IR Spectroscopy: Identify characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H stretching.

      • Mass Spectrometry: Determine the molecular weight of the compound.

Causality in Experimental Choices:

  • Catalyst: Copper catalysts are essential for the Ullmann condensation. Cupric oxide is a common choice, but other copper sources can also be effective.[5][6]

  • Base: Anhydrous potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.[6]

  • Solvent: A high-boiling point solvent like amyl alcohol is necessary to achieve the required reaction temperature for the Ullmann condensation.

II. Mechanism of Action: A Tale of Two Pathways

The biological activity of (2,3-Dimethylphenyl)aminoacetic acid derivatives is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] However, emerging evidence reveals a more complex pharmacological profile.

A. Cyclooxygenase (COX) Inhibition

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

  • COX-1: Is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation.

By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. The selectivity of these compounds for COX-1 versus COX-2 is a critical determinant of their therapeutic index. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fenamates (2,3-Dimethylphenyl)aminoacetic acid derivatives Fenamates->COX_Enzymes Inhibition

Caption: COX Inhibition Pathway.

B. Beyond COX: Targeting the NLRP3 Inflammasome

Recent studies have shown that fenamates, including mefenamic acid, can inhibit the NLRP3 inflammasome, a multi-protein complex involved in the processing of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3] This action is independent of COX inhibition and suggests a novel mechanism for their anti-inflammatory effects. The inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as neurodegenerative disorders like Alzheimer's disease.[3]

NLRP3_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Amyloid-β) NLRP3_Inflammasome NLRP3 Inflammasome Activation Inflammatory_Stimuli->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Active IL-1β Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Inflammation_Neurodegeneration Inflammation & Neurodegeneration IL1B->Inflammation_Neurodegeneration Fenamates (2,3-Dimethylphenyl)aminoacetic acid derivatives Fenamates->NLRP3_Inflammasome Inhibition

Caption: NLRP3 Inflammasome Inhibition.

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of (2,3-Dimethylphenyl)aminoacetic acid derivatives can be significantly modulated by structural modifications. Understanding these SARs is crucial for the rational design of more potent and selective analogs.[9]

Structural Modification Effect on Activity Rationale
Substitution on the Anthranilic Acid Ring Varies depending on the position and nature of the substituent. Electron-withdrawing groups can influence acidity and binding.Altering the electronic properties of the carboxylic acid group can affect its interaction with the active site of COX enzymes.
Substitution on the N-Phenyl Ring The 2,3-dimethyl substitution pattern is crucial for the activity of mefenamic acid. Other substitutions can alter potency and COX-1/COX-2 selectivity.[9]The steric and electronic properties of the N-phenyl ring influence the conformation of the molecule and its fit within the enzyme's active site.
Modification of the Carboxylic Acid Group Esterification or conversion to an amide can create prodrugs with altered pharmacokinetic profiles and potentially reduced gastrointestinal toxicity.[10]The carboxylic acid group is a key binding moiety but also contributes to gastric irritation. Masking this group can improve tolerability.
Introduction of Heterocyclic Rings Replacing the N-phenyl ring with various heterocyclic systems can lead to novel compounds with different biological activities and target profiles.Heterocycles can introduce new hydrogen bonding interactions and alter the overall physicochemical properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies have shown that lipophilicity (log P) is a key determinant of the anti-inflammatory activity of NSAIDs. [11]

IV. Biological Evaluation: Validated Protocols for Assessing Efficacy

A robust biological evaluation is essential to characterize the activity of novel (2,3-Dimethylphenyl)aminoacetic acid derivatives.

A. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable model for assessing the acute anti-inflammatory activity of a compound.[12][13][14]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the synthesized compound. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Self-Validation: The inclusion of a positive control group with a known anti-inflammatory agent validates the assay's sensitivity and responsiveness.

B. In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX-1 and COX-2 enzymes.[5][15] Commercially available kits provide a standardized and convenient method for this evaluation.[16][17]

Protocol (using a colorimetric or fluorometric screening kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the kit's instructions.

  • Inhibitor and Substrate Preparation: Prepare serial dilutions of the test compounds and the arachidonic acid substrate.

  • Assay Procedure:

    • Add the assay buffer, heme, and enzyme to the wells of a 96-well plate.

    • Add the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature.

  • Detection: Measure the absorbance or fluorescence, which is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: COX-1/COX-2 Inhibition of Selected NSAIDs

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Mefenamic Acid1.90.82.4
Ibuprofen133440.04
Celecoxib150.04375
Rofecoxib>10000.018>55,555

Note: IC50 values can vary depending on the assay conditions. Data is illustrative.

V. Pharmacokinetics and Drug Development Considerations

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of (2,3-Dimethylphenyl)aminoacetic acid derivatives is critical for their development as therapeutic agents. Mefenamic acid is rapidly absorbed orally and is highly bound to plasma proteins.[1] Its metabolism primarily occurs in the liver via CYP2C9.[1]

Key Considerations for Drug Development:

  • Improving Gastrointestinal Safety: The development of prodrugs by modifying the carboxylic acid group is a key strategy to reduce gastric irritation.[10]

  • Enhancing Bioavailability: Formulation strategies, such as nano-formulations, can be employed to improve the solubility and bioavailability of poorly soluble derivatives.

  • Targeting Specific Tissues: The design of analogs with specific physicochemical properties can potentially enhance their distribution to target tissues, such as the central nervous system for neurodegenerative diseases.

VI. Future Directions and Therapeutic Applications

The exploration of (2,3-Dimethylphenyl)aminoacetic acid derivatives and their analogs is a burgeoning field with significant therapeutic potential.

  • Neurodegenerative Diseases: Their ability to inhibit the NLRP3 inflammasome makes them attractive candidates for the treatment of Alzheimer's and Parkinson's diseases.[3][18]

  • Cancer: Some fenamates have demonstrated anti-proliferative effects, suggesting a potential role in cancer therapy.[12]

  • Antimicrobial Agents: The core scaffold can be modified to develop novel antimicrobial agents.[19]

The continued investigation of the diverse pharmacological activities of this class of compounds, coupled with rational drug design and advanced formulation strategies, holds the promise of developing novel therapeutics for a wide range of diseases.

References

  • Mefenamic acid - Wikipedia.

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid - Asian Publication Corporation.

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE.

  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC - NIH.

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives - Indian Journal of Pharmaceutical Sciences.

  • SYNTHESIS OF MEFENAMIC ACID | MEDICINAL CHEMISTRY | GPAT-2020 - YouTube.

  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed.

  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PubMed.

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate.

  • CN105949075A - Synthesis method of mefenamic acid - Google Patents.

  • 2,3-dimethylaniline(87-59-2) 1H NMR spectrum - ChemicalBook.

  • Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits - Frontiers.

  • (PDF) Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review - ResearchGate.

  • Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed.

  • 2,3-dimethylphenol(526-75-0) 1H NMR spectrum - ChemicalBook.

  • 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry.

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed.

  • Synthesis and biological evaluation of novel PDMP analogues - PubMed.

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives - Indian Journal of Pharmaceutical Sciences.

  • Mefenamic Acid - LiverTox - NCBI Bookshelf.

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol.

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH.

  • COX Colorimetric Inhibitor Screening Assay Kit.

  • (PDF) rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile - ResearchGate.

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate.

  • Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids.

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI.

  • Figure 3: Selectivity for Cyclooxygenase (COX)-2 by Different Non-steroidal Antiinflammatory Drugs Expressed as the Ratio of IC50 Values for COX-1 and COX-2 | Radcliffe Cardiology.

  • Ullmann Reaction - Organic Chemistry Portal.

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate.

  • Medicinal chemistry of anthranilic acid derivatives: A mini review - Semantic Scholar.

  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors - ResearchGate.

  • SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID - Ijarse.

  • Nonsteroidal anti-inflammatory drug - Wikipedia.

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology.

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - NIH.

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed.

  • MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts.

  • Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent - Der Pharma Chemica.

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation | ACS Omega.

  • Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid.

  • Carrageenan induced Paw Edema Model - Creative Biolabs.

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central.

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central.

  • SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID | TSI Journals.

  • Evidence for neuroprotection by the fenamate NSAID, mefenamic acid - ResearchGate.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands.

  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory - World's Veterinary Journal.

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - MDPI.

Sources

A Comprehensive Technical Guide to the Safe Handling of (2,3-Dimethylphenyl)aminoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available safety information for related compounds. (2,3-Dimethylphenyl)aminoacetic acid is a specialized chemical, and a specific Safety Data Sheet (SDS) was not available at the time of this writing. Therefore, a precautionary approach, treating the compound with a degree of caution appropriate for a novel chemical with potential hazards, is strongly advised. Users should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 1: Chemical Identification and Properties

(2,3-Dimethylphenyl)aminoacetic acid, also known as Mefenamic Acid Impurity C, is a chemical compound with the CAS Number 17840-02-1. It is structurally related to mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). A thorough understanding of its identity is the first step in safe handling.

Identifier Value
Chemical Name (2,3-Dimethylphenyl)aminoacetic acid
Synonym(s) Mefenamic Acid Impurity C
CAS Number 17840-02-1
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Structure (A specific chemical structure diagram would be inserted here in a formal whitepaper)

Note: There is some ambiguity in public databases regarding synonyms for this compound. Always verify the identity of the chemical using its CAS number.

Section 2: Hazard Assessment and Toxicological Profile

Due to the absence of a specific Safety Data Sheet for (2,3-Dimethylphenyl)aminoacetic acid, a complete toxicological profile is not available. However, based on the hazards associated with structurally similar compounds and its functional groups (aromatic amine, carboxylic acid), a cautious assessment of potential hazards is necessary.

2.1. Inferred Potential Hazards:

Based on the GHS classifications of similar aromatic amino acid compounds, (2,3-Dimethylphenyl)aminoacetic acid should be handled as a substance that may cause:

  • Skin Irritation: Prolonged or repeated contact may cause redness and irritation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

2.2. Guidance from Related Compounds:

Mefenamic acid, a closely related compound, is known to be harmful if swallowed.[1][2] Safety data for other amino acid solutions indicate that they can cause skin and serious eye irritation.[3] A precautionary approach dictates that (2,3-Dimethylphenyl)aminoacetic acid be handled as a substance with at least these potential hazards.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.

3.1. Engineering Controls:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Stations: Easily accessible eye wash stations and safety showers are mandatory in any laboratory where this chemical is handled.[4]

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for safe handling.

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or goggles.[5]To prevent eye contact with dust or splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[3][5]To prevent skin contact. Gloves should be inspected before use and changed regularly.
Skin and Body Protection A laboratory coat should be worn.[3] For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.To prevent skin contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[5]To prevent inhalation of airborne particles.
Logical Flow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Laboratory Coat d1->d2 d3 Put on Gloves d2->d3 d4 Put on Eye Protection d3->d4 f1 Remove Gloves f2 Remove Laboratory Coat f1->f2 f3 Remove Eye Protection f2->f3 f4 Wash Hands f3->f4

Caption: Standard procedure for putting on and removing Personal Protective Equipment.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

4.1. Handling:

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2][6] Do not eat, drink, or smoke in areas where this chemical is handled.[6][7] Wash hands thoroughly after handling.[7][8]

  • Dust and Aerosol Control: Handle in a manner that minimizes the generation of dust and aerosols.[9]

  • Weighing: When weighing, use a balance with a draft shield or conduct the operation in a fume hood.

4.2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10][11]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First-Aid Measures:

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water.[8] Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air.[4] If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.

5.2. Accidental Release Measures:

  • Small Spills: For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust.

  • Large Spills: For larger spills, evacuate the area and prevent entry of unnecessary personnel.[6] Wear appropriate PPE, including respiratory protection.[6]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

Spill Response Workflow

Spill_Response start Spill Occurs assess Assess the Spill (Size and Hazard) start->assess evacuate Evacuate the Area (If Necessary) assess->evacuate Large or Hazardous ppe Don Appropriate PPE assess->ppe Small and Manageable evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (Absorb or Sweep) contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: A stepwise workflow for responding to a chemical spill.

Section 6: Disposal Considerations

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal guidelines.

Section 7: Conclusion

While a comprehensive, specific safety profile for (2,3-Dimethylphenyl)aminoacetic acid is not currently available, a robust safety protocol can be established by drawing on information from related compounds and general principles of laboratory safety. A proactive and cautious approach, centered on minimizing exposure through engineering controls, appropriate PPE, and strict handling procedures, is paramount for the safe use of this compound in a research and development setting.

References

  • Material Safety Data Sheet according to Regulation (EC) No. 1907/2006. Basfoliar Amino Premium. (2023). compo-expert.com. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). NPPOC-D-Ser(tBu)-OH ≥96 %. Carl ROTH. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. (2024). Agilent Technologies. [Link]

  • Amino Acid Set - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd. [Link]

  • INFORMATION FORM FOR CHEMICALS DATA. (2023). premix.fi. [Link]

  • Mefenamic acid Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. [Link]

  • Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Propylene carbonate SOLVAGREEN® ≥99,7 %, for synthesis. (2022). Carl ROTH. [Link]

  • SAFETY DATA SHEET. (2022). Fisher Scientific. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Comprehensive Characterization of (2,3-Dimethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,3-Dimethylphenyl)aminoacetic acid is an N-aryl, non-proteinogenic amino acid. This class of compounds, characterized by a substituted aniline nitrogen linked to an acetic acid moiety, serves as a crucial structural motif in medicinal chemistry and materials science. N-aryl amino acids are integral building blocks for synthesizing various heterocyclic compounds and peptide analogues with diverse biological activities, including potential antibacterial properties.[1] Given their role in the development of new chemical entities, a rigorous and multi-faceted analytical characterization is paramount.

The purpose of this document is to provide a comprehensive suite of analytical methodologies for the definitive characterization of (2,3-Dimethylphenyl)aminoacetic acid. These protocols are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of the compound. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.

Physicochemical Properties & Synthesis Overview

A foundational understanding of the molecule's properties and synthetic origin is essential for developing robust analytical methods.

Physicochemical Data

The fundamental properties of (2,3-Dimethylphenyl)aminoacetic acid are summarized below. These values are critical for sample preparation, chromatographic method development, and spectroscopic analysis.

PropertyValueSource/Comment
Chemical Structure
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [2]
CAS Number 4425-59-5Inferred from supplier data for related compounds.[2]
Appearance White to off-white solidTypical for N-phenylglycine derivatives.[3]
Melting Point Not widely reported; expected to be similar to isomers.N-phenylglycine melts at 121-123 °C.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO.General property of N-aryl amino acids.
Synthetic Pathway and Potential Impurities

(2,3-Dimethylphenyl)aminoacetic acid is typically synthesized via nucleophilic substitution. A common route involves the reaction of 2,3-dimethylaniline with an α-haloacetic acid, such as chloroacetic acid, under basic conditions.[4]

This synthetic route informs the impurity profile that must be monitored. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, all potential and actual impurities should be identified and controlled.[5][6]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2,3-dimethylaniline and chloroacetic acid.

  • By-products: Di-substituted products or other side-reaction products.

  • Intermediates: Any stable intermediates formed during the reaction.

Potential Degradation Products:

  • Oxidative or hydrolytic degradation products that may form during storage.

Analytical Characterization Protocols

A multi-technique approach is required for a complete and unambiguous characterization of the molecule.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity of non-volatile organic molecules. It separates the main compound from its impurities, allowing for accurate quantification. The selection of a C18 column is based on the moderate polarity of the analyte. The mobile phase, a buffered acetonitrile/water mixture, provides excellent peak shape and resolution for N-aryl amino acids.[7]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample (in Diluent) Autosampler Autosampler (Inject Sample) Sample->Autosampler MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) Pump Binary Pump (Gradient Elution) MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) MobilePhaseB->Pump Pump->Autosampler Column C18 Column (40 °C) Autosampler->Column Detector UV/PDA Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Report: - Retention Time - Peak Area % - Impurity Profile CDS->Report

Caption: Workflow for HPLC purity analysis.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Causality: TFA acts as an ion-pairing agent, sharpening the peak of the acidic analyte and improving chromatographic performance.

  • Sample Preparation:

    • Prepare a sample stock solution of (2,3-Dimethylphenyl)aminoacetic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Further dilute to a working concentration of 0.1 mg/mL with the diluent.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Column Temperature 40 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 254 nm (PDA detector scanning 200-400 nm)
Gradient Program 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization.

    • Identify and quantify any impurities relative to the main peak, following ICH Q3A(R2) reporting thresholds.[5]

Identity Confirmation by LC-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides unequivocal confirmation of molecular weight, which is a primary identity test. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically yielding the protonated molecular ion [M+H]⁺.

Protocol:

  • LC System: Use the same HPLC method as described in Section 3.1.

  • MS Interface: Divert the flow from the HPLC column outlet to the ESI source of the mass spectrometer.

  • Mass Spectrometer Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Scan Range m/z 50 - 500
  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 180.22.

    • The fragmentation pattern can provide further structural confirmation.[8]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for this compound and its exchangeable protons (NH and COOH) will be clearly visible.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY for proton-proton correlations.

  • Expected Spectral Data (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆):

      • ~12.5 ppm (s, 1H, -COOH): A broad singlet for the carboxylic acid proton.

      • ~7.0-6.6 ppm (m, 3H, Ar-H): A complex multiplet pattern for the three aromatic protons.

      • ~5.5 ppm (t, 1H, -NH-): A triplet (or broad singlet) for the amine proton, potentially coupled to the adjacent CH₂ group.

      • ~3.9 ppm (d, 2H, -CH₂-): A doublet coupled to the NH proton.

      • ~2.2 ppm (s, 3H, Ar-CH₃): Singlet for one of the methyl groups.

      • ~2.1 ppm (s, 3H, Ar-CH₃): Singlet for the second methyl group.

    • ¹³C NMR (100 MHz, DMSO-d₆):

      • ~173 ppm (-COOH)

      • ~145-120 ppm (6 aromatic carbons)

      • ~45 ppm (-CH₂)

      • ~20 ppm (Ar-CH₃)

      • ~15 ppm (Ar-CH₃)

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure to confirm identity.[9]

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is a rapid and reliable technique for identity confirmation.

Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3300-3400 N-H stretch (secondary amine)
3000-3100 Aromatic C-H stretch
2850-3000 Aliphatic C-H stretch (CH₃, CH₂)
2500-3300 (broad) O-H stretch (carboxylic acid dimer)
~1700 C=O stretch (carboxylic acid)
~1600, ~1500 C=C stretch (aromatic ring)
~1200-1300 C-N stretch

Causality: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The C=O stretch confirms the presence of the acid functionality.[10]

Thermal Properties by DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's thermal stability, melting point, and decomposition profile. This is vital for determining appropriate storage and handling conditions.

Workflow Diagram:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Accurately weigh 2-5 mg of sample into an aluminum pan Seal Hermetically seal the pan Sample->Seal DSC DSC: Heat at 10 °C/min under N₂ purge Seal->DSC TGA TGA: Heat at 10 °C/min under N₂ purge Seal->TGA Thermogram Analyze Thermograms DSC->Thermogram TGA->Thermogram Results Determine: - Melting Point (Tₘ) - Enthalpy of Fusion (ΔHբ) - Decomposition Temp (Tₔ) Thermogram->Results

Caption: Workflow for Thermal Analysis (DSC/TGA).

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

  • DSC Protocol:

    • Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at 50 mL/min.

    • Analysis: Determine the onset and peak temperature of the melting endotherm. The thermal behavior of pure glycine shows a sharp endothermic event around 244 °C corresponding to amide bond formation and decomposition.[11]

  • TGA Protocol:

    • Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at 50 mL/min.

    • Analysis: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.

Conclusion

The combination of chromatography (HPLC, LC-MS), spectroscopy (NMR, FTIR), and thermal analysis (DSC, TGA) provides a robust and comprehensive framework for the characterization of (2,3-Dimethylphenyl)aminoacetic acid. The protocols detailed in this application note are designed to be self-validating, ensuring high confidence in the identity, purity, and stability of the compound. Adherence to these multi-faceted analytical strategies is critical for advancing research, development, and quality control in any application involving this N-aryl amino acid.

References

  • PubChem. N-Phenylglycine. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). October 25, 2006. [Link]

  • National Center for Biotechnology Information. A general method for the N-arylation of amino acid esters with aryl triflates. Org. Lett. 2016, 18, 11, 2628–2631. [Link]

  • PubChem. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Chemchart. acetic acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum of 2-Phenylglycine. [Link]

  • Quick Company. A Process For Preparing α α Dimethyl Phenyl Acetic Acid. [Link]

  • ResearchGate. Temperature-programmed desorption spectra of intact glycine molecules. [Link]

  • Semantic Scholar. Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. [Link]

  • MDPI. N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules. 2022, 27(19), 6296. [Link]

  • PrepChem. Preparation of N-Phenylglycine. [Link]

  • Wikipedia. N-Phenylglycine. [Link]

  • ACS Publications. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. J. Org. Chem. 2003, 68, 10, 3729–3738. [Link]

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

  • National Institute of Standards and Technology. N-Phenylglycine. NIST WebBook. [Link]

  • ResearchGate. Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. 2010, 2(2):372-380. [Link]

  • Wikipedia. Glycine. [Link]

  • ResearchGate. FTIR spectrum of c-glycine. [Link]

  • Wiley Online Library. The Birth of Fluorescence from Thermally Polymerized Glycine. Macromol. Chem. Phys. 2022, 223, 2100412. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2023, 13(4), 333-338. [Link]

  • ResearchGate. The 1 HNMR spectral data (δ, ppm) for free N-phthaloyl glycine and its Ag(I) complex. [Link]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. 2017, 22(10), 1638. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving (2,3-Dimethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (2,3-Dimethylphenyl)aminoacetic Acid

(2,3-Dimethylphenyl)aminoacetic acid is a compound of significant interest in pharmacological research, particularly in the realm of inflammation and pain management. Its structural characteristics suggest a potential mechanism of action as a non-steroidal anti-inflammatory drug (NSAID). The primary mode of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. A comprehensive evaluation of this compound's biological activity necessitates a suite of robust cell-based assays to elucidate its efficacy, selectivity, and potential cytotoxicity.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize (2,3-Dimethylphenyl)aminoacetic acid. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

The Mechanistic Landscape: Targeting the Engines of Inflammation

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation.[1] Therefore, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with traditional NSAIDs.[1]

Beyond direct enzyme inhibition, a thorough investigation should also consider the compound's impact on downstream inflammatory signaling pathways, most notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2]

Herein, we present a logical workflow of cell-based assays to comprehensively profile (2,3-Dimethylphenyl)aminoacetic acid, from its direct enzymatic inhibition to its effects on cellular inflammatory responses and overall cytotoxicity.

Diagram 1: The Cyclooxygenase (COX) Pathway and Points of Intervention

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins_Inflammatory GI_Protection Gastric Mucosa Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression NSAIDs (2,3-Dimethylphenyl)aminoacetic acid & other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The COX pathway, a primary target for NSAIDs.

Part 1: Primary Target Engagement - COX Enzyme Inhibition Assays

The foundational step in characterizing (2,3-Dimethylphenyl)aminoacetic acid is to determine its direct inhibitory activity against COX-1 and COX-2. Fluorometric or colorimetric assays utilizing purified enzymes offer a sensitive and high-throughput method for this purpose.[3][4]

Principle of the Fluorometric COX Activity Assay

This assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The COX probe included in commercial kits reacts with PGG2 to generate a fluorescent product.[3] The rate of fluorescence increase is directly proportional to COX activity. By comparing the activity in the presence of the test compound to a control, the percent inhibition can be calculated, and subsequently, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and best practices.[4]

1. Reagent Preparation:

  • Prepare a stock solution of (2,3-Dimethylphenyl)aminoacetic acid in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the test compound in COX Assay Buffer. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced enzyme inhibition.
  • Prepare positive controls: SC-560 for COX-1 inhibition and Celecoxib for COX-2 inhibition.[4]
  • Prepare all other kit components (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-1 and COX-2 enzymes) according to the manufacturer's instructions.

2. Assay Procedure (96-well plate format):

  • To each well, add the following in order:
  • 75 µL COX Assay Buffer
  • 10 µL of the diluted test compound, positive control, or buffer (for enzyme control).
  • 2 µL COX Cofactor Working Solution
  • 1 µL COX Probe Solution
  • 1 µL of either COX-1 or COX-2 enzyme.
  • Mix gently and incubate at 25°C for 10 minutes, protected from light.
  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.
  • Immediately begin measuring the fluorescence kinetics using a microplate reader with excitation at 535 nm and emission at 587 nm.[4] Record readings every minute for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100
  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Data for COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
(2,3-Dimethylphenyl)aminoacetic acidTo be determinedTo be determinedTo be determined
SC-560 (Positive Control)~0.009~6.3~0.0014
Celecoxib (Positive Control)~15~0.04~375

Part 2: Cellular Anti-Inflammatory Activity - Prostaglandin E2 (PGE2) Immunoassay

While enzyme assays are crucial for determining direct target engagement, it is equally important to assess the compound's activity in a more physiologically relevant cellular context. Measuring the inhibition of prostaglandin E2 (PGE2) production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS) provides a functional readout of the compound's anti-inflammatory efficacy.[5] The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for this purpose.[5][6]

Principle of the Competitive ELISA for PGE2

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). PGE2 in the cell culture supernatant competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for binding to a limited number of anti-PGE2 antibody sites. The amount of enzyme-conjugated PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. A substrate is added, and the resulting colorimetric signal is measured. A standard curve is generated to quantify the PGE2 concentration in the samples.

Experimental Protocol: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in complete DMEM supplemented with 10% FBS and antibiotics.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and Inflammatory Stimulation:

  • The next day, replace the medium with fresh serum-free medium.
  • Pre-treat the cells with various concentrations of (2,3-Dimethylphenyl)aminoacetic acid or a vehicle control (e.g., DMSO) for 1 hour.[5]
  • Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[5]
  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5]

3. Sample Collection and PGE2 Measurement:

  • After incubation, carefully collect the cell culture supernatant from each well.
  • Perform the PGE2 competitive ELISA on the collected supernatants according to the manufacturer's protocol.

4. Data Analysis:

  • Calculate the concentration of PGE2 in each sample using the standard curve generated in the ELISA.
  • Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.
  • Calculate the IC50 value for the inhibition of PGE2 production.

Diagram 2: Workflow for Assessing Inhibition of LPS-Induced PGE2 Production

PGE2_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with (2,3-Dimethylphenyl)aminoacetic acid Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 16-24 hours Stimulate->Incubate Collect_Supernatant Collect supernatant PGE2_ELISA Perform PGE2 ELISA Collect_Supernatant->PGE2_ELISA Analyze_Data Analyze data (Calculate IC50) PGE2_ELISA->Analyze_Data

Caption: A three-day workflow for the PGE2 inhibition assay.

Part 3: Assessing Cellular Health - Cytotoxicity Assays

It is imperative to distinguish between a compound's specific anti-inflammatory effects and general cytotoxicity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Seeding:

  • Seed the target cell line (e.g., RAW 264.7 or a relevant human cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • The following day, treat the cells with a range of concentrations of (2,3-Dimethylphenyl)aminoacetic acid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
  • Incubate for a period relevant to the anti-inflammatory assays (e.g., 24 hours).

3. MTT Assay Procedure:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
  • Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Table 2: Expected Outcomes from Cytotoxicity and Anti-inflammatory Assays

ParameterDesired Outcome for a Promising CandidateRationale
PGE2 Inhibition IC50 Low (potent)Indicates high efficacy in a cellular model of inflammation.
MTT Cytotoxicity CC50 High (low toxicity)Demonstrates that the anti-inflammatory effect is not due to cell death.
Therapeutic Index (CC50 / PGE2 IC50) HighA large therapeutic window suggests a favorable safety profile.

Part 4: Delving Deeper - NF-κB Signaling Pathway Analysis

To gain a more profound understanding of the anti-inflammatory mechanism of (2,3-Dimethylphenyl)aminoacetic acid, it is beneficial to investigate its effects on the NF-κB signaling pathway. This can be achieved through various methods, including reporter gene assays and Western blotting for key signaling proteins.

A. NF-κB Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[2][10] Upon activation of the NF-κB pathway by a stimulus like LPS, the transcription of the reporter gene is induced, leading to a quantifiable signal (e.g., luminescence).

Experimental Protocol: NF-κB Luciferase Reporter Assay

1. Cell Transfection and Seeding (if not using a stable cell line):

  • Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
  • Seed the transfected cells in a 96-well plate.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with (2,3-Dimethylphenyl)aminoacetic acid for 1 hour.
  • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-24 hours.[10]

3. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
  • Calculate the fold change in NF-κB activity relative to the stimulated control and determine the inhibitory effect of the test compound.
B. Western Blot for IκBα Phosphorylation and Degradation

In the canonical NF-κB pathway, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases NF-κB to translocate to the nucleus.[11] Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα to assess the compound's effect on this critical upstream event.

Experimental Protocol: Western Blot for p-IκBα and Total IκBα

1. Cell Treatment and Lysis:

  • Plate and treat cells (e.g., RAW 264.7) with the test compound and/or LPS as described for the PGE2 assay. A time course of LPS stimulation (e.g., 0, 15, 30, 60 minutes) is recommended to capture the transient phosphorylation of IκBα.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
  • Incubate the membrane with a primary antibody specific for p-IκBα (e.g., at Ser32/36) overnight at 4°C.[13][14]
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).

3. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the p-IκBα signal to the total IκBα or the loading control to determine the effect of the compound on LPS-induced IκBα phosphorylation and degradation.

Diagram 3: The Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB pIkB->NFkB Releases Proteasome Proteasomal Degradation pIkB->Proteasome Ubiquitination DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Overview of the canonical NF-κB signaling cascade.

Part 5: Ensuring Data Integrity - Assay Validation and Best Practices

The trustworthiness of the data generated from these assays is paramount. Adherence to established guidelines for analytical and bioanalytical method validation is crucial.[15][16][17] While a full validation according to regulatory standards may not be necessary for early-stage research, incorporating key validation principles enhances the reliability and reproducibility of the findings.

Key Validation Parameters
  • Specificity: Ensure that the assay signal is specific to the analyte of interest and is not affected by other components in the sample matrix.

  • Linearity and Range: Establish the concentration range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Robustness: Assess the reliability of the assay with respect to small, deliberate variations in method parameters.

Best Practices in Cell Culture for Pharmacological Studies
  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and prevent cross-contamination.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

  • Solvent Effects: Always include a vehicle control to account for any effects of the solvent used to dissolve the test compound. The final solvent concentration should be non-toxic to the cells.

  • Reproducibility: Perform experiments on multiple independent occasions to ensure the reproducibility of the results.

By systematically applying this comprehensive suite of cell-based assays and adhering to the principles of scientific integrity, researchers can robustly characterize the anti-inflammatory properties of (2,3-Dimethylphenyl)aminoacetic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. PMC - PubMed Central. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Synthesis and antiinflammatory activity of novel 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl). National Library of Medicine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Western blot analysis of IκBα and NF-κB expression and activation in kidney. ResearchGate. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7 macrophages. ResearchGate. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. IntuitionLabs. [Link]

  • NF-κB luciferase reporter gene assays. Bio-protocol. [Link]

  • Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). MDPI. [Link]

  • Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. PubMed. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Anti-Inflammatory Activity of N-(3-Florophenyl)ethylcaffeamide in Mice. MDPI. [Link]

  • Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. PMC - NIH. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purity of (2,3-Dimethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (2,3-Dimethylphenyl)aminoacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve high purity of your target compound. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

Introduction to the Challenges

(2,3-Dimethylphenyl)aminoacetic acid is a substituted N-phenylglycine, a structural motif of interest in pharmaceutical and materials science. Achieving high purity of this compound is critical for reliable downstream applications. Impurities can arise from starting materials, side reactions during synthesis, and degradation products. This guide will focus on a common synthetic route and provide strategies to mitigate these issues.

A plausible and widely applicable method for the synthesis of N-aryl amino acids like (2,3-Dimethylphenyl)aminoacetic acid is the Strecker synthesis. This classic reaction involves the one-pot reaction of an amine, a carbonyl compound, and a cyanide source, followed by hydrolysis of the resulting aminonitrile.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis-Related Issues

Question 1: What is a reliable synthetic route for (2,3-Dimethylphenyl)aminoacetic acid, and what are the likely impurities?

Answer: A common and effective method is a modified Strecker synthesis. The overall transformation is depicted below.

Strecker Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis 2,3-Dimethylaniline 2,3-Dimethylaniline Aminonitrile [(2,3-Dimethylphenyl)amino]acetonitrile 2,3-Dimethylaniline->Aminonitrile + Formaldehyde, KCN, H₂O/AcOH Formaldehyde Formaldehyde Formaldehyde->Aminonitrile KCN Potassium Cyanide KCN->Aminonitrile Target_Molecule (2,3-Dimethylphenyl)aminoacetic acid Aminonitrile_hydrolysis [(2,3-Dimethylphenyl)amino]acetonitrile Aminonitrile_hydrolysis->Target_Molecule H₃O⁺, Heat

Caption: Strecker synthesis of (2,3-Dimethylphenyl)aminoacetic acid.

Common Impurities to Anticipate:

Impurity NameStructureOrigin
Unreacted 2,3-Dimethylaniline 2,3-(CH₃)₂C₆H₃NH₂Incomplete reaction in Step 1.
[(2,3-Dimethylphenyl)amino]acetonitrile 2,3-(CH₃)₂C₆H₃NHCH₂CNIncomplete hydrolysis in Step 2.
N,N-bis(cyanomethyl)-2,3-dimethylaniline 2,3-(CH₃)₂C₆H₃N(CH₂CN)₂Over-reaction of the starting aniline.
(2,3-Dimethylphenyl)aminoacetamide 2,3-(CH₃)₂C₆H₃NHCH₂CONH₂Partial hydrolysis of the nitrile.

Causality: The formation of these impurities is often linked to reaction conditions. For instance, insufficient heating or acid concentration during hydrolysis can lead to the persistence of the aminonitrile and the formation of the amide intermediate.[1]

Purification & Isolation Troubleshooting

Question 2: My crude product is an oil and won't crystallize. What should I do?

Answer: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Initial Purification: Before attempting recrystallization, perform an acid-base extraction to remove neutral and basic impurities.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted 2,3-dimethylaniline.

    • Extract the product into a dilute base (e.g., 1 M NaOH). The desired amino acid will move to the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with cold 1 M HCl to precipitate the product.

  • Solvent Selection for Recrystallization: If the product is still impure, a careful recrystallization is necessary. The key is to find a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Single Solvent: Ethanol or a mixture of ethanol and water is often a good starting point for amino acids.

    • Two-Solvent System: A common technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating should redissolve the solid, and slow cooling should induce crystallization.[3]

Recommended Solvent Systems for N-Aryl Amino Acids:

Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. The polarity can be fine-tuned by adjusting the ratio.
Acetone/Hexane A more polar "good" solvent with a non-polar "poor" solvent.
Ethyl Acetate/Heptane A versatile system for compounds of intermediate polarity.

digraph "Two_Solvent_Recrystallization" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
A[label="Dissolve crude product in\nminimum hot 'good' solvent"];
B[label="Add 'poor' solvent dropwise\nat elevated temperature\nuntil solution becomes turbid"];
C [label="Add a few drops of 'good' solvent\nto redissolve the precipitate"];
D [label="Allow to cool slowly"];
E [label="Collect pure crystals by filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B;
B -> C;
C -> D;
D -> E;

}

Caption: Workflow for two-solvent recrystallization.

Question 3: After recrystallization, my product purity is still low. What are my options?

Answer: If recrystallization fails to provide the desired purity, chromatographic methods are the next logical step.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[4][5]

    • Principle: At a pH below its isoelectric point (pI), the amino acid will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin. At a pH above its pI, it will be deprotonated, carry a net negative charge, and bind to an anion-exchange resin. Impurities with different charge characteristics can be washed away.

    • Practical Steps:

      • Choose a suitable ion-exchange resin (e.g., a strong cation-exchange resin).

      • Equilibrate the column with a buffer at a pH where the target compound is charged.

      • Load the sample onto the column.

      • Wash the column with the equilibration buffer to remove unbound impurities.

      • Elute the product by changing the pH or increasing the salt concentration of the buffer.

  • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed. This is generally a more expensive and lower-throughput method but offers excellent separation.

Purity Analysis

Question 4: How can I accurately assess the purity of my (2,3-Dimethylphenyl)aminoacetic acid?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination.

    • Method: A reverse-phase HPLC method with UV detection is suitable. Since the compound has an aromatic ring, it will have a UV chromophore, making detection straightforward. A typical method would use a C18 column with a gradient elution of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[6]

    • Detection: Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of the product. Integrating the peaks of the product against those of known impurities can provide a quantitative measure of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities when coupled with a separation technique like LC (LC-MS).

Typical HPLC Parameters:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of (2,3-Dimethylphenyl)aminoacetic acid via Strecker Synthesis
  • In a well-ventilated fume hood, combine 2,3-dimethylaniline (1.0 eq), aqueous formaldehyde (37 wt. %, 1.1 eq), and water.

  • Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.1 eq) in water. Caution: Cyanide is highly toxic.

  • Stir the reaction mixture at room temperature for 12-16 hours. The formation of the aminonitrile intermediate should be monitored by TLC or LC-MS.

  • Once the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid (excess) and heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

  • Monitor the hydrolysis by TLC or LC-MS until the aminonitrile is consumed.

  • Cool the reaction mixture to room temperature and perform an acid-base workup as described in the troubleshooting section to isolate the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried (2,3-Dimethylphenyl)aminoacetic acid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References

  • Separation and Refining of Amino acids. Diaion. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Preparation of N-substituted amino acids.
  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. National Institutes of Health. [Link]

  • A Process For Preparing α α Dimethyl Phenyl Acetic Acid. Quick Company. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). ResearchGate. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles Chemistry and Biochemistry. [Link]

  • Method for purification of an amino acid using ion exchange resin.

Sources

Technical Support Center: (2,3-Dimethylphenyl)aminoacetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2,3-Dimethylphenyl)aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of (2,3-Dimethylphenyl)aminoacetic acid solutions. As a Senior Application Scientist, this content synthesizes technical knowledge with practical, field-proven insights to ensure the integrity of your experiments.

Introduction

(2,3-Dimethylphenyl)aminoacetic acid, an aminocarboxylic acid derivative, is a compound of interest in pharmaceutical research and development. Ensuring the stability of its solutions is critical for obtaining reliable and reproducible experimental results, as degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[1] This guide will explore the common stability challenges encountered with this compound and provide a structured approach to troubleshooting and mitigation.

The stability of a pharmaceutical product in solution is influenced by several factors, including temperature, humidity, light, oxygen, and pH.[2][3][4] Liquid dosage forms are generally more susceptible to degradation than solid forms.[5] Understanding these factors is key to developing robust formulations and handling procedures.

Frequently Asked Questions (FAQs)

Q1: My (2,3-Dimethylphenyl)aminoacetic acid solution is showing a color change over time. What could be the cause?

A color change often indicates chemical degradation, potentially due to oxidation or photodecomposition.[2] Exposure to oxygen and light can generate chromophoric degradation products.[3]

Q2: I'm observing a decrease in the concentration of my active ingredient over a short period. What are the likely degradation pathways?

For amino acid derivatives, common degradation pathways include deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[6] These reactions can be accelerated by factors such as pH, temperature, and the presence of metal ions.[2][7]

Q3: Can the choice of solvent impact the stability of my solution?

Absolutely. The polarity and protic nature of the solvent can influence degradation rates. For instance, aqueous solutions are prone to hydrolysis.[5] If using co-solvents, it's important to ensure they are inert and do not introduce impurities that could catalyze degradation. For photostability studies, acetonitrile is often a better choice than methanol, as methanol can generate reactive methoxy radicals upon light exposure.[8]

Q4: What is the role of pH in the stability of (2,3-Dimethylphenyl)aminoacetic acid solutions?

The pH of a solution is a critical factor affecting the stability of ionizable compounds like aminocarboxylic acids.[2] Extreme pH values can catalyze hydrolysis and other degradation reactions.[3] It is crucial to determine the optimal pH range for maximum stability.

Q5: How should I store my (2,3-Dimethylphenyl)aminoacetic acid solutions to ensure long-term stability?

For long-term storage, solutions should be protected from light by using amber vials or by storing them in the dark.[5] To minimize thermal degradation, refrigeration or freezing is often recommended, though the effects of freeze-thaw cycles should be evaluated.[9] Purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.[2]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with your (2,3-Dimethylphenyl)aminoacetic acid solutions.

Problem 1: Rapid Degradation Observed by HPLC Analysis
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate pH 1. Determine the pKa values of the amino and carboxylic acid groups. 2. Prepare a series of buffered solutions across a pH range (e.g., pH 2, 4, 6, 8, 10). 3. Monitor the stability of the compound in each buffer over time using a stability-indicating HPLC method.The ionization state of the molecule, which is pH-dependent, significantly influences its susceptibility to degradation pathways like hydrolysis and oxidation.[2]
Oxidation 1. Prepare the solution using deoxygenated solvents. 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon). 3. Consider adding an antioxidant (e.g., sodium metabisulfite, butylated hydroxytoluene) after compatibility testing.[2] 4. Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[7]Oxygen can lead to the formation of reactive oxygen species that degrade the active pharmaceutical ingredient (API).[3]
Photodegradation 1. Store solutions in amber glass containers or wrap clear containers in aluminum foil. 2. Conduct a photostability study by exposing the solution to a controlled light source (e.g., ICH-compliant light chamber) and comparing it to a dark control.Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[2][5]
Thermal Degradation 1. Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C). 2. Perform an accelerated stability study at elevated temperatures (e.g., 40 °C, 60 °C) to predict long-term stability at lower temperatures.[10]Higher temperatures increase the rate of most chemical reactions, leading to faster degradation.[5]
Problem 2: Precipitation or Cloudiness in the Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Solubility 1. Re-evaluate the choice of solvent or co-solvent system. 2. Adjust the pH to a region where the compound has higher solubility. 3. Consider the use of solubilizing excipients like surfactants or cyclodextrins after confirming compatibility.The solubility of ionizable compounds is highly dependent on the pH of the solution.
Formation of Insoluble Degradants 1. Isolate and identify the precipitate using analytical techniques like FT-IR, NMR, or Mass Spectrometry. 2. Address the root cause of degradation as outlined in Problem 1.Degradation can lead to the formation of new chemical entities with different physical properties, including lower solubility.
Temperature Effects 1. If precipitation occurs upon cooling, the compound may have lower solubility at reduced temperatures. Determine the solubility at different temperatures. 2. If storing at low temperatures is necessary, consider a lyophilized formulation.The solubility of many compounds decreases as the temperature is lowered.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11]

Objective: To investigate the degradation of (2,3-Dimethylphenyl)aminoacetic acid under various stress conditions.

Materials:

  • (2,3-Dimethylphenyl)aminoacetic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[10] Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Collect samples at various time points.[10] Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.[12] Collect samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C.[10] Collect samples at various time points.

  • Photodegradation: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.[11] Keep a control sample in the dark.

  • Analysis: Analyze all samples using a suitable analytical method, such as HPLC with UV detection, to quantify the parent compound and detect any degradation products.[11]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (2,3-Dimethylphenyl)aminoacetic acid from its degradation products.

Procedure:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Run a gradient elution to separate polar and non-polar compounds.

    • Adjust the pH of the aqueous buffer to optimize the retention and peak shape of the acidic and basic components.

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways that aminocarboxylic acids may undergo.

G cluster_0 Degradation Pathways A (2,3-Dimethylphenyl)aminoacetic acid B Decarboxylation Product (Loss of CO2) A->B Heat, pH C Deamination Product (Loss of NH2) A->C pH, Enzymes D Oxidation Product A->D Oxygen, Light, Metal Ions

Caption: Potential degradation pathways for (2,3-Dimethylphenyl)aminoacetic acid.

Workflow for Stability Troubleshooting

This workflow provides a systematic approach to addressing stability issues.

G Start Stability Issue Observed Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Develop_Method Develop Stability-Indicating Analytical Method Forced_Deg->Develop_Method Identify_Deg Identify Degradation Products Develop_Method->Identify_Deg Optimize_Cond Optimize Formulation and Storage Conditions (pH, Temp, Light, O2) Identify_Deg->Optimize_Cond Validate_Stab Validate Improved Stability Optimize_Cond->Validate_Stab End Stable Solution Achieved Validate_Stab->End

Caption: A systematic workflow for troubleshooting solution stability.

References

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • News-Medical.Net. (2025, September 13). Scientists uncover how amino acids stabilize proteins in solution. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]

  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • NCBI Bookshelf. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

  • Pikal, M. J., et al. (2011). Thermophysical properties of carboxylic and amino acid buffers at subzero temperatures: relevance to frozen state stabilization. Journal of Pharmaceutical Sciences, 100(11), 4707-4717. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. Retrieved from [Link]

  • The Bioprocessing Summit. (2021). Rapid Methods to Assess Quality & Stability of Biologics. Retrieved from [Link]

  • Moof University. (2016, May 14). Amino Acid Oxidation Pathways (Part 3 of 10) - Amino Acids Degraded to Pyruvate. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Google Patents. US4554236A - Amino acid stabilizers for water soluble diazonium compound condensation products.
  • Trends in Analytical Chemistry. (2013). Stability-indicating methods in current pharmaceutical analysis. Retrieved from [Link]

  • RSSL. The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, October 2). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • Wikipedia. Aminopolycarboxylic acid. Retrieved from [Link]

  • International Journal of Neonatal Screening. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • Springer Link. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

Sources

Technical Support Center: Resolving Poor Peak Shape in HPLC of (2,3-Dimethylphenyl)aminoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of (2,3-Dimethylphenyl)aminoacetic acid. Poor peak shape is a common but solvable issue that, when addressed correctly, significantly enhances the accuracy, precision, and reliability of your quantitative results. This document moves beyond a simple checklist, delving into the chemical principles governing the chromatographic behavior of this specific analyte to empower you with robust, science-backed troubleshooting strategies.

Section 1: Understanding Your Analyte - The Key to Success

Effective troubleshooting begins with a fundamental understanding of the analyte's chemical properties. (2,3-Dimethylphenyl)aminoacetic acid is an amino acid derivative with a structure analogous to the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid. Its key feature is the presence of both a weakly acidic carboxylic acid group and a weakly basic secondary amine group, making it amphoteric. This dual nature is the primary driver of its complex interactions within an HPLC system.

Analyte Properties Table

PropertyValue / StructureSource / Rationale
Chemical Structure Chemical Structure of (2,3-Dimethylphenyl)aminoacetic acid
Molecular Formula C₁₀H₁₃NO₂BLDpharm[1]
Molecular Weight 179.22 g/mol BLDpharm[1]
pKa₁ (Carboxylic Acid) ~2.3 - 4.0Estimated based on the typical pKa of the carboxyl group in amino acids like glycine (pKa ~2.34) and benzoic acid derivatives.[2][3]
pKa₂ (Secondary Amine) ~4.0 - 5.0Estimated based on the pKa of related N-phenylglycine derivatives. The electron-withdrawing nature of the phenyl ring reduces the basicity of the amine compared to aliphatic amines.

Scientist's Insight: The Impact of pKa

The amphoteric nature of (2,3-Dimethylphenyl)aminoacetic acid means its net charge is highly dependent on the mobile phase pH.

  • At low pH (e.g., pH < 2.3): The carboxylic acid is protonated (-COOH, neutral), and the amine is protonated (-NH₂⁺-, positive charge). The molecule carries a net positive charge.

  • At intermediate pH (e.g., pH 3-4): The carboxylic acid begins to deprotonate (-COO⁻, negative), while the amine remains protonated (-NH₂⁺-). The molecule exists as a zwitterion.

  • At high pH (e.g., pH > 5): The carboxylic acid is fully deprotonated (-COO⁻), and the amine is deprotonated (-NH-, neutral). The molecule carries a net negative charge.

When the mobile phase pH is close to either pKa value, the analyte will exist as a mixture of two different ionic species, which can lead to severe peak splitting or broadening.[4][5] Therefore, controlling the mobile phase pH to ensure the analyte is in a single, stable ionic state is the most critical factor for achieving a sharp, symmetrical peak.

Section 2: The Troubleshooting Guide (Question & Answer)

This section addresses the most common peak shape problems in a direct Q&A format.

Q1: My primary issue is significant peak tailing. What is happening and how do I fix it?

Scientist's Insight: Peak tailing is the most frequent problem for amine-containing compounds like this one. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the C18 stationary phase. However, a detrimental secondary interaction often occurs between the positively charged (protonated) amine group on your analyte and negatively charged, acidic residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[6][7] This interaction is stronger than the intended hydrophobic one, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail." To fix this, we must minimize these secondary silanol interactions.

Troubleshooting Workflow: Resolving Peak Tailing

G A Observe Peak Tailing (Asymmetry > 1.2) B Primary Hypothesis: Secondary Silanol Interactions A->B C Action 1: Lower Mobile Phase pH (Target: pH 2.5 - 3.0) B->C D Did peak shape improve? C->D E Problem Solved. Optimize & Validate. D->E  Yes F Action 2: Evaluate Column Is it a modern, end-capped column? D->F  No G No: Switch to a high-purity, end-capped C18 column. F->G  No H Yes: Consider alternative stationary phase (e.g., embedded polar group). F->H  Yes

Caption: A logical workflow for diagnosing and resolving peak tailing.

Step-by-Step Protocols:

Protocol 1: Mobile Phase pH Adjustment This is the most effective first step. By lowering the pH, we protonate the residual silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and preventing ionic interaction with the analyte.[7]

  • Prepare Aqueous Mobile Phase (A): Add 0.1% (v/v) of an acid like formic acid or phosphoric acid to HPLC-grade water.

    • Expert Tip: Formic acid is volatile and excellent for LC-MS applications. Phosphoric acid provides a more robust buffer capacity around pH 2.1.

  • Confirm pH: Use a calibrated pH meter to ensure the aqueous phase is between pH 2.5 and 3.0. This range is well below the pKa of the amine group, ensuring it is fully protonated, and also suppresses silanol ionization.[8]

  • Prepare Organic Mobile Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: Column Evaluation and Selection Not all C18 columns are created equal. Older columns or those with low-purity silica have a higher concentration of active residual silanols.

  • Verify Column Type: Check the column's specifications. It should be described as "end-capped." End-capping is a process where a small, less sterically hindered silane (like trimethylsilane) is used to bond with many of the remaining silanols after the primary C18 bonding, effectively shielding them.[9][10]

  • Select a Modern Column: If tailing persists, switch to a column manufactured with high-purity silica and advanced, proprietary end-capping techniques. Many manufacturers offer columns specifically designed for improved peak shape with basic compounds.

Q2: My peak is fronting. What are the common causes?

Scientist's Insight: Peak fronting (where the peak's front slope is less steep than its tail) is typically caused by two issues: column overload or a sample solvent that is significantly stronger (more eluting power) than your mobile phase. Overloading occurs when you inject too much sample mass, saturating the stationary phase at the column inlet and causing molecules to travel down the column faster than they should. A strong sample solvent has a similar effect, carrying the analyte band down the column in a distorted shape before the mobile phase can properly focus it.

Step-by-Step Protocols:

Protocol 3: Checking for Column Overload

  • Prepare a Dilution Series: Create a series of sample dilutions (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).

  • Inject Sequentially: Inject the same volume of each sample, starting with the most concentrated.

  • Analyze Peak Shape: Observe the peak asymmetry factor. If the fronting decreases and the peak becomes more symmetrical as the concentration decreases, you have confirmed mass overload. The solution is to inject a lower concentration or a smaller volume.

Protocol 4: Matching the Sample Solvent

  • Identify Initial Mobile Phase Conditions: Determine the percentage of organic and aqueous mobile phase at the start of your gradient (or for your isocratic run). For example, 95% Aqueous (A) and 5% Organic (B).

  • Re-dissolve Sample: Prepare your sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase. The best practice is to dissolve the sample directly in the initial mobile phase mixture.

  • Compare Chromatograms: Inject the sample prepared in the matched solvent. If fronting is eliminated, the cause was sample solvent incompatibility.

Q3: I'm observing a split or shouldered peak. What does this suggest?

Scientist's Insight: A split or shouldered peak is often alarming and can point to three distinct possibilities:

  • Hardware Failure: A physical disruption in the flow path, such as a partially blocked column inlet frit or a void (a settled area of packing material) at the top of the column, can cause the sample band to split as it enters the column.[11]

  • Co-eluting Impurity: The shoulder could be an unresolved impurity or a related compound.

  • Analyte Instability (On-Column): As discussed in Section 1, if your mobile phase pH is too close to one of the analyte's pKa values, you will have a mixture of two ionic forms of the compound in equilibrium, which can separate slightly on the column, leading to a distorted or split peak.[4]

Troubleshooting Workflow: Diagnosing Split Peaks

G A Observe Split or Shouldered Peak B Action 1: Check Hardware Reverse & flush column (low pressure). Check for debris. A->B C Did peak shape improve? B->C D Yes: Frit was plugged. Filter samples diligently. C->D E No: Hardware likely okay. Proceed to next step. C->E F Hypothesis: pH close to pKa? E->F G Action 2: Adjust Mobile Phase pH Move pH further from pKa values (e.g., from 3.5 to 2.5) F->G H Did peak shape improve? G->H I Yes: pH was the issue. Optimize & Validate. H->I J No: Consider possibility of a co-eluting impurity. H->J

Caption: A decision tree for troubleshooting the cause of split peaks.

Step-by-Step Protocols:

Protocol 5: System & Column Health Check

  • Remove Column: Disconnect the column and replace it with a union. Run the pump to ensure the system pressure is stable and low without the column.

  • Reverse and Flush: If system pressure is normal, reconnect the column in the reverse flow direction. Flush with a solvent like 100% acetonitrile at a low flow rate (e.g., 0.2 mL/min) to dislodge any particulates from the inlet frit.

  • Re-install and Test: Re-install the column in the correct direction and re-run your standard. If the split is gone, a blocked frit was the cause. Always filter your samples and mobile phases to prevent this. If the problem persists, a void may have formed, and the column may need to be replaced.

Protocol 6: Methodical pH Adjustment

  • Establish a Baseline: Run your sample using your current method and record the peak shape.

  • Shift pH: Prepare a new mobile phase with the pH shifted by at least 0.5 pH units further away from the nearest estimated pKa. For this analyte, if your pH is 3.5, move to pH 2.8-3.0.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and re-inject the sample. A significant improvement in peak shape strongly indicates that the original pH was too close to a pKa.

Section 3: Recommended Starting Method Protocol

Based on the principles discussed, the following method provides a robust starting point for achieving excellent peak shape for (2,3-Dimethylphenyl)aminoacetic acid. It is designed to minimize secondary interactions and ensure the analyte is in a single, stable ionic state.

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle sizeMinimizes silanol interactions and provides good efficiency.[9]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Sets pH to ~2.7, protonating silanols and the analyte's amine group.[12]
Mobile Phase B AcetonitrileCommon, effective organic modifier.
Gradient 5% to 95% B over 10 minutesA generic scouting gradient to determine elution time. Can be optimized later.
Flow Rate 0.4 mL/min for 2.1 mm i.d. or 1.0 mL/min for 4.6 mm i.d.Standard flow rates for these column dimensions.
Column Temperature 30 - 40 °CImproves peak efficiency and reduces mobile phase viscosity.
Injection Volume 1 - 5 µLSmall volume minimizes potential for solvent mismatch and overload effects.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5)Matches the initial mobile phase conditions to ensure sharp peaks.
Detection UV, ~285 nmBased on published methods for the structurally similar Mefenamic Acid.[13]
Section 4: Frequently Asked Questions (FAQs)
  • Q: Why is an end-capped column so important for this analysis?

    • A: The secondary amine in your analyte is basic and will be protonated at low pH. This positive charge is strongly attracted to any available negatively charged sites on the stationary phase. End-capping neutralizes the most accessible of these sites—the residual silanols—dramatically reducing this unwanted secondary interaction and thus preventing peak tailing.[9][10]

  • Q: Can I use a phosphate buffer instead of formic acid?

    • A: Yes. A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5-3.0 is an excellent choice for UV-based detection. It offers superior pH control compared to formic acid. However, phosphate buffers are non-volatile and must not be used if your detector is a mass spectrometer.

  • Q: My peak is still broad even after addressing tailing and fronting. What else can I do?

    • A: General peak broadening, or low efficiency, can be caused by "extra-column volume." This refers to the volume of tubing and connections between the injector and the detector (outside of the column). Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches or smaller) and that all connections are made with zero dead volume fittings. Reducing the length of all tubing can also significantly improve peak sharpness.

  • Q: What is the impact of temperature on my separation?

    • A: Increasing the column temperature (e.g., to 40 °C) generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and lower system backpressure. It can also slightly alter the selectivity of the separation. Using a thermostatted column compartment is crucial for ensuring reproducible retention times.

References
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. [Link]

  • Chemchart. (n.d.). acetic acid. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Al-Janabi, A. A., & Al-Khafaji, H. A. (2020). Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). ResearchGate. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Tsesarskaia, M., et al. (2009). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Dhumal, B. R., et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • Michalkova, L., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Binhashim, N. H., & Hammami, M. M. (2001). Liquid chromatography method for determination of mefenamic acid in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • LabTube.tv. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Kumar, K. A., et al. (2019). Development and Validation of Reverse Phase High Pressure Liquid Chromatography for the Estimation of Mefenamic Acid in Meftal 250 Tablet. Research Journal of Pharmacy and Technology. [Link]

  • Agilent. (n.d.). Analysis of amino acids by high performance liquid chromatography. [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]

  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • IMGT. (2001). Formula of the 20 common amino acids and structural details of the side chains. [Link]

  • Ataman Kimya. (n.d.). 2-Aminoacetic acid (Glycine). [Link]

  • LibreTexts Chemistry. (2023). 26.1 Structures of Amino Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine. PubChem. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (2,3-Dimethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,3-Dimethylphenyl)aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important compound. Our focus is on providing practical, field-proven insights to anticipate and overcome common challenges encountered during laboratory and pilot-scale production.

Introduction to the Synthesis

(2,3-Dimethylphenyl)aminoacetic acid is a key intermediate in the synthesis of various pharmaceuticals. Its efficient and scalable production is therefore of significant interest. The most common and scalable synthetic routes involve the N-arylation of a glycine equivalent with a 2,3-dimethylphenyl halide. The two primary methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide will focus on the Buchwald-Hartwig approach due to its generally milder reaction conditions and broader substrate scope, while also providing insights applicable to the Ullmann reaction.

Core Synthesis Workflow: Buchwald-Hartwig Amination

The synthesis of (2,3-Dimethylphenyl)aminoacetic acid via Buchwald-Hartwig amination involves the cross-coupling of an aryl halide (typically 1-bromo-2,3-dimethylbenzene) with a glycine derivative. To avoid potential racemization and handling issues with free amino acids, a protected form of glycine, such as a glycine ester (e.g., methyl or ethyl glycinate), is often used, followed by a final hydrolysis step.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Reaction Initiation and Performance

Q1: My reaction is not starting, or the conversion is very low. What are the likely causes?

A1: This is a common issue that can often be traced back to the catalyst activation, reagent quality, or reaction setup. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction is typically facilitated by the phosphine ligand or the amine reactant.

    • Insight: Modern palladacycle precatalysts (e.g., G3- or G4-precatalysts) are often more reliable as they form the active Pd(0) catalyst more cleanly and efficiently.

  • Ligand Selection: The choice of phosphine ligand is critical and is highly dependent on the substrates. For the coupling of a primary amine equivalent like a glycine ester with a sterically hindered aryl bromide, a bulky, electron-rich ligand is generally required.

    • Recommendation: Ligands such as RuPhos or BrettPhos are good starting points. For more challenging couplings, consider more specialized ligands.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Best Practice: Degas your solvent thoroughly before use. This can be done by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Purity: The purity of your aryl halide, glycine ester, and base is crucial. Impurities can poison the catalyst.

    • Actionable Step: Ensure your 1-bromo-2,3-dimethylbenzene is free from oxidizing impurities. If necessary, purify it by distillation or filtration through a plug of alumina.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Several side reactions can compete with the desired C-N bond formation in a Buchwald-Hartwig reaction.

  • Hydrodehalogenation: This is the replacement of the bromine on the aryl halide with a hydrogen atom, forming 2,3-dimethylbenzene. It can occur via a competing reaction pathway where the palladium hydride intermediate, instead of undergoing reductive elimination with the amido ligand, reductively eliminates with a hydride source.

    • Mitigation: Ensure anhydrous conditions, as water can be a source of protons. The choice of base and ligand can also influence this side reaction.

  • Diarylation of the Amine: The product, (2,3-Dimethylphenyl)aminoacetic acid ester, can react with another molecule of the aryl halide to form a diarylamine.

    • Control: This is often more problematic when using ammonia or primary amines. Using a slight excess of the glycine ester relative to the aryl halide can help to minimize this.

  • Phenol Formation: In the presence of a hydroxide base, the aryl halide can be converted to the corresponding phenol.

    • Prevention: While strong inorganic bases are often preferred, ensure they are anhydrous. If using aqueous ammonia, specialized ligands are needed to suppress phenol formation.

Experimental Protocols

Protocol 1: Scalable Synthesis of (2,3-Dimethylphenyl)aminoacetic acid via Buchwald-Hartwig Amination

This protocol is a representative procedure for the synthesis on a laboratory scale, with considerations for scaling up.

Step 1: N-Arylation of Glycine Methyl Ester

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Pd₂(dba)₃ (0.5 mol%), RuPhos (1.2 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (5 mL per gram of aryl halide). Begin stirring and then add 1-bromo-2,3-dimethylbenzene (1.0 equivalent) followed by glycine methyl ester hydrochloride (1.2 equivalents).

  • Reaction: Heat the mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of the Ester

  • Saponification: Dissolve the crude ester from Step 1 in a mixture of THF and water (2:1). Add lithium hydroxide (2.0 equivalents) and stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly add 1M HCl to adjust the pH to ~4-5. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

ParameterValue/RangeNotes
Catalyst Loading 0.1 - 2 mol%Lower loadings are desirable for scale-up but may require longer reaction times.
Ligand Loading 0.2 - 4 mol%The ligand-to-palladium ratio is crucial for catalyst stability and activity.
Base NaOtBu, K₂CO₃, Cs₂CO₃Stronger bases like NaOtBu are often more effective but can promote side reactions. Weaker bases may require higher temperatures.
Solvent Toluene, Dioxane, THFToluene is a common choice for its high boiling point. Dioxane is also effective but is a solvent of high concern.
Temperature 80 - 120 °CHigher temperatures can increase the reaction rate but may also lead to more side products.
Typical Yield 75 - 90%Yields are highly dependent on the optimization of reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Conversion

troubleshooting_workflow start Low Conversion Observed check_catalyst Verify Catalyst Activity (Use Pre-catalyst) start->check_catalyst check_inert Ensure Inert Atmosphere (Degas Solvents) check_catalyst->check_inert If catalyst is known to be active check_reagents Check Reagent Purity check_inert->check_reagents If atmosphere is secure optimize_ligand Optimize Ligand Selection check_reagents->optimize_ligand If reagents are pure optimize_base Optimize Base optimize_ligand->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp success Improved Conversion optimize_temp->success

Caption: A decision tree for troubleshooting low reaction conversion.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NH₂R')]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R'NH₂) Deprotonation L-Pd(II)(Ar)(NHR') AmineCoord->Deprotonation Deprotonation (-HX) RedElim Product (Ar-NHR') Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Scalable Synthesis of Thrombin Inhibitors: While not the exact target molecule, this paper discusses scalable synthesis methods for related nitrogen-containing heterocyclic compounds, providing insights into process optimization. (Source: ResearchGate, URL: [Link])

  • Buchwald–Hartwig Amination Overview: This provides a general overview of the reaction, including common side reactions like beta-hydride elimination. (Source: Wikipedia, URL: [Link])

  • Racemization of α-Amino Acids: This patent describes methods for the racemization of amino acids, highlighting the conditions that can lead to loss of stereochemical integrity.
  • Buchwald-Hartwig Amination Mechanism: This resource details the catalytic cycle, including the initial reduction of Pd(II) to Pd(0). (Source: Chemistry LibreTexts, URL: [Link])

  • Purification of Glycine: This patent provides information on the purification of glycine, which is relevant to the final product isolation.
  • Buchwald-Hartwig Cross Coupling Reaction: A general resource for the Buchwald-Hartwig reaction. (Source: Organic Chemistry Portal, URL: [Link])

  • N-Arylation of Amino Acid Esters: This paper discusses the N-arylation of amino acid esters and the importance of base selection to prevent racemization. (Source: ACS Publications, URL: [Link])

  • Scalable Synthesis of Aliskiren Intermediate: This article discusses the scale-up challenges for the synthesis of a related amino amide, providing valuable insights into process optimization. (Source: Chemistry & Biology Interface, URL: [Link])

  • Ullmann Coupling Reaction: This article describes the N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction, an alternative to the Buchwald-Hartwig amination. (Source: Organic Letters, URL: [Link])

  • Purification of Amino Acids: This document provides an overview of different methods for the separation and refining of amino acids. (Source: DIAION, URL: [Link])

  • Palladium-Catalyzed Amination with Aqueous Ammonia: This paper discusses the challenge of phenol formation as a side product when using hydroxide bases and how ligand design can suppress it. (Source: ACS Publications, URL: [Link])

  • Palladium-Catalyzed Amination with Ammonium Salts: This article discusses the selectivity for primary arylamine formation over diarylamine side products. (Source: ACS Publications, URL: [Link])

  • N-Heteroarylation of Chiral α-Aminoesters: This paper highlights the challenges in the direct synthesis of chiral N-arylated α-amino acids, including racemization. (Source: ResearchGate, URL: [Link])

Technical Support Center: Navigating the Challenges of Screening (2,3-Dimethylphenyl)aminoacetic acid (Mefenamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with (2,3-Dimethylphenyl)aminoacetic acid, more commonly known as Mefenamic Acid. As a non-steroidal anti-inflammatory drug (NSAID), mefenamic acid presents a unique set of challenges in biological screening campaigns due to its physicochemical properties and complex pharmacology. This guide is designed to provide you with expert insights and actionable troubleshooting protocols to ensure the integrity and success of your experiments.

Introduction: Understanding the Compound

Mefenamic acid (MA) is a member of the anthranilic acid derivatives class of NSAIDs.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the synthesis of prostaglandins—key mediators of pain and inflammation.[2][3][4] However, its utility in screening is often hampered by its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][5] This property, combined with potential off-target effects and assay interference, necessitates a carefully planned experimental approach.

Section 1: Compound Handling and Solubility Issues

The most immediate hurdle in screening mefenamic acid is its poor solubility in aqueous buffers.[6] This can lead to compound precipitation, inaccurate concentration determination, and ultimately, false-negative results.

FAQ 1: My mefenamic acid is precipitating in the assay plate. How can I improve its solubility?

Root Cause: Mefenamic acid is practically insoluble in water (approximately 0.004 mg/mL).[6] When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution if its final concentration exceeds its solubility limit.

Troubleshooting Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Mefenamic acid has good solubility in Dimethylformamide (38.5 mg/mL) and is slightly soluble in ethanol (4.6 mg/mL).[7]

    • Ensure the compound is fully dissolved by gentle warming and vortexing. Visually inspect the solution for any particulate matter.

  • Optimize Final DMSO Concentration:

    • Most cell-based and biochemical assays can tolerate a final DMSO concentration of 0.5-1.0% without significant toxicity or enzyme inhibition.

    • Perform a serial dilution of your mefenamic acid stock in 100% DMSO first, before making the final dilution into the aqueous assay buffer. This minimizes the time the compound spends in an intermediate, potentially lower-solubility state.

  • Solubility Assessment:

    • Before launching a full screen, determine the practical solubility limit in your final assay buffer.

    • Prepare a series of dilutions of mefenamic acid in your final assay buffer (containing the same final percentage of DMSO you will use in your screen).

    • Incubate for 1-2 hours under assay conditions.

    • Visually inspect the wells for precipitation (cloudiness or particulates). For a more quantitative measure, use nephelometry or light scattering.

    • Action: Choose a top screening concentration that is safely below the observed solubility limit.

  • Consider Formulation Aids (Advanced):

    • For persistent issues, surfactants like Sodium Lauryl Sulfate (SLS) have been shown to increase the solubility of mefenamic acid.[8] However, these must be used with caution as they can disrupt cell membranes or inhibit enzymes. A thorough validation with appropriate controls is critical.

    • Complexation with cyclodextrins is another reported method to enhance solubility.[5]

Solubility Data Summary

SolventSolubilityReference
Water~0.004 mg/mL (Practically Insoluble)[6]
EthanolSlightly Soluble (~4.6 mg/mL)[7]
Dimethylformamide (DMF)Greater Solubility (~38.5 mg/mL)[7]
Water with 2% w/v SLSSignificantly Increased[8]

Section 2: Assay Interference and Artifacts

Mefenamic acid can directly interfere with assay detection technologies, leading to false-positive or false-negative results that are independent of its biological activity.

FAQ 2: I'm observing a signal in my fluorescence-based assay even in the absence of my target enzyme/protein. Is this mefenamic acid interference?

Root Cause: Many aromatic compounds, including NSAIDs, can exhibit intrinsic fluorescence (autofluorescence) or quench the signal of a fluorescent probe. Mefenamic acid has a maximum UV absorption peak at approximately 285 nm, which could interfere with assays using UV-range excitation.[9]

Troubleshooting Workflow:

The following workflow helps systematically identify and mitigate assay interference.

G cluster_0 Troubleshooting Assay Interference start Unexpected Hit or Inconsistent Signal check_interference Run Compound-Only Control (No Target/Enzyme) start->check_interference is_signal Is a Signal Observed? check_interference->is_signal artifact Conclusion: Assay Artifact (e.g., Autofluorescence) is_signal->artifact  Yes no_artifact Conclusion: No Direct Interference is_signal->no_artifact  No mitigate Mitigation Steps: - Change Detection Wavelength - Use Time-Resolved Fluorescence - Implement Counter-Screen artifact->mitigate

Caption: Workflow for diagnosing assay interference.

Detailed Protocol for Interference Check:

  • Plate Layout: Design a control plate that includes:

    • Wells A: Full assay components (buffer, substrate, target, mefenamic acid).

    • Wells B (Interference Control): Assay buffer, substrate, and mefenamic acid (NO target protein/enzyme).

    • Wells C (Vehicle Control): Full assay components with DMSO vehicle only.

  • Execution: Run the assay according to your standard protocol.

  • Analysis:

    • If you observe a signal in Wells B that is significantly above the background of the buffer alone, it confirms that mefenamic acid is directly interfering with your detection system.

    • Mitigation: If interference is confirmed, consider switching to an orthogonal assay technology (e.g., from a fluorescent to a luminescent or label-free readout) or perform a counter-screen for all initial hits.

Section 3: Dissecting On-Target vs. Off-Target Effects

While mefenamic acid is a known COX inhibitor, it may interact with other biological targets, complicating the interpretation of screening results, especially in phenotypic or cell-based assays.

FAQ 3: My screen identified mefenamic acid as a hit. How do I confirm this activity is due to COX inhibition and not an off-target effect?

Root Cause: Mefenamic acid has been reported to modulate the activity of other proteins, including ion channels like GABA-A receptors and TRP channels.[2] Attributing an observed phenotype solely to COX inhibition without further validation can be misleading.

Target Deconvolution Strategy:

  • Use Orthogonal Probes: Test other NSAIDs with different COX-selectivity profiles in the same assay.

    • COX-2 Selective Inhibitor (e.g., Celecoxib): If celecoxib produces the same effect, it strengthens the hypothesis that the activity is mediated by COX-2.

    • Non-selective COX Inhibitor (e.g., Ibuprofen): Should produce a similar effect if the pathway is COX-dependent.[10]

    • Inactive Structural Analog: If available, a structurally similar molecule known to be inactive against COX enzymes is an excellent negative control.

  • Prostaglandin Rescue Experiment: If the observed phenotype is due to the inhibition of prostaglandin synthesis, adding exogenous prostaglandins (e.g., PGE2) downstream of the COX enzymes should "rescue" the effect, reversing the phenotype caused by mefenamic acid.

  • Direct Target Engagement Assays: Confirm that mefenamic acid binds to COX-1/2 at the concentrations active in your primary screen using a direct biochemical assay (e.g., enzyme inhibition assay).

G cluster_1 Mefenamic Acid Target Profile MA Mefenamic Acid COX Primary Targets: COX-1 & COX-2 MA->COX Non-selective inhibition OffTarget Potential Off-Targets: - Ion Channels (GABA-A, TRP) - Other Enzymes MA->OffTarget Potential interaction PG Prostaglandin Synthesis (Inhibited) COX->PG Phenotype Observed Phenotype PG->Phenotype Biological Effect OffTarget->Phenotype Biological Effect

Caption: Mefenamic acid's primary and potential off-target pathways.

Section 4: Addressing Challenges in Cell-Based Assays

Cellular environments introduce further complexity, including cytotoxicity and metabolic modification of the compound.

FAQ 4: I'm observing significant cell death at my target concentration. How do I find a therapeutic window?

Root Cause: Like many NSAIDs, mefenamic acid can be cytotoxic at higher concentrations. This toxicity can confound assay results, as a decrease in signal could be due to cell death rather than a specific biological effect.[11]

Protocol for Determining Therapeutic Window:

  • Run a Cytotoxicity Assay First: Before conducting your functional assay, always determine the cytotoxicity profile of mefenamic acid in your specific cell line.

    • Method: Use a standard viability assay such as CellTiter-Glo® (luminescence), MTT (colorimetric), or a live/dead stain (fluorescence).

    • Dose-Response: Test a wide concentration range of mefenamic acid (e.g., from 10 nM to 100 µM) for the same duration as your planned functional experiment.

  • Calculate the CC50: Determine the concentration that causes 50% cell death (CC50).

  • Select Functional Assay Concentrations: Choose concentrations for your primary screen that are well below the CC50 (ideally where >90% cell viability is maintained). This ensures you are measuring the intended biological activity, not a toxicity artifact.

FAQ 5: The effect of mefenamic acid diminishes in my long-term (24h+) cell culture assay. Why?

Root Cause: Cells can metabolize drugs over time, reducing the effective concentration of the parent compound. Mefenamic acid is known to be metabolized, primarily through glucuronidation, into less active or inactive metabolites.[12][13] This metabolic instability can lead to a loss of effect in long-term incubations.[14]

Troubleshooting Metabolic Instability:

  • Shorten Incubation Time: If the biological endpoint can be measured at an earlier time point (e.g., 4-8 hours instead of 24 hours), this can minimize the impact of metabolism.

  • Repeated Dosing: For longer-term experiments, consider replacing the media with freshly prepared mefenamic acid-containing media every 12-24 hours to maintain a more consistent compound concentration.

  • Metabolic Inhibition (Advanced): In some cases, co-treatment with broad-spectrum inhibitors of metabolic enzymes (e.g., cytochrome P450 or UGT inhibitors) can be used to increase the stability of the parent compound. This approach must be used with extreme caution as it can have confounding effects on cell physiology.

By systematically addressing these common challenges, researchers can significantly improve the quality and reliability of data generated when screening (2,3-Dimethylphenyl)aminoacetic acid.

References

  • Screening Questions for Nonsteroidal Anti-inflammatory Drug Risk Knowledge - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • What is the mechanism of Mefenamic Acid? - Patsnap Synapse. (2024, July 17). Retrieved January 26, 2026, from [Link]

  • Mefenamic acid (oral route) - Side effects & dosage. (2025, December 1). Mayo Clinic. Retrieved January 26, 2026, from [Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Spectrophotometric Assay of Mefenamic Acid in Tablets Using 1,4-dioxane as Solvent for Extraction. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Reactivity of Mefenamic Acid 1-o-acyl Glucuronide With Proteins in Vitro and Ex Vivo. (n.d.). Retrieved January 26, 2026, from [Link]

  • Molecular Modelling Analysis of the Metabolism of Mefenamic Acid. (n.d.). Science Alert. Retrieved January 26, 2026, from [Link]

  • Mefenamic Acid Side Effects: Common, Severe, Long Term. (2025, September 18). Drugs.com. Retrieved January 26, 2026, from [Link]

  • Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. (2021, April 10). Retrieved January 26, 2026, from [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC. (2022, June 29). Retrieved January 26, 2026, from [Link]

  • (PDF) Spectrophotometric determination of mefenamic acid in pharmaceutical preparations. (2025, August 5). Retrieved January 26, 2026, from [Link]

  • NSAIDs monitoring – NHS SPS. (2021, June 22). Specialist Pharmacy Service. Retrieved January 26, 2026, from [Link]

  • Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Determination of mefenamic acid in aqueous solutions using merging zone – continuous flow injection | Water Practice & Technology. (2022, August 18). Retrieved January 26, 2026, from [Link]

  • What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)? - Dr.Oracle. (2026, January 3). Retrieved January 26, 2026, from [Link]

  • Development of dissolution medium for poorly water soluble drug mefenamic acid. (n.d.). RJPBCS. Retrieved January 26, 2026, from [Link]3].pdf

  • Mefenamic acid dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved January 26, 2026, from [Link]

  • What are the guidelines for using Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in a patient with no known medical history? - Dr.Oracle. (2026, January 12). Retrieved January 26, 2026, from [Link]

  • Central nervous system toxicity of mefenamic acid overdose compared with other NSAIDs: an analysis of cases reported to the United Kingdom National Poisons Information Service - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solubility of Mefenamic Acid Under Simulated Fed- and Fasted-State Conditions. (2025, August 5). Retrieved January 26, 2026, from [Link]

  • mefenamic acid determination in tablet formulations using a selective and accurate spectrophotometric. (2021, February 20). Retrieved January 26, 2026, from [Link]

  • What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy? | R Discovery. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with b-cyclodextrin: in silico modelling, formulation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Management of acute pericarditis: treatment and follow-up. (2017, September 13). European Society of Cardiology. Retrieved January 26, 2026, from [Link]

  • Mefenamic Acid: MedlinePlus Drug Information. (2021, March 15). Retrieved January 26, 2026, from [Link]

  • Mefenamic acid - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • ENHANCEMENT OF DISSOLUTION PROFILE OF MEFENAMIC ACID BY SOLID DISPERSION TECHNIQUE. (n.d.). IJRPC. Retrieved January 26, 2026, from [Link]

  • Effects of the Nonsteroidal Anti-Inflammatory Drug Mefenamic Acid on Energy Metabolism in the Perfused Rat Liver. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Screening Questions for Nonsteroidal Anti-inflammatory Drug Risk Knowledge | Request PDF. (2025, August 7). Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (2,3-Dimethylphenyl)aminoacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(2,3-Dimethylphenyl)aminoacetic acid, a key building block in the synthesis of various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to (2,3-Dimethylphenyl)aminoacetic Acid

(2,3-Dimethylphenyl)aminoacetic acid, also known as N-(2,3-dimethylphenyl)glycine, is a derivative of the amino acid glycine and the aromatic amine 2,3-dimethylaniline. Its structural motif is found in a range of molecules of medicinal interest. The efficient and scalable synthesis of this compound is therefore of significant importance in the field of drug discovery and development. This guide will explore four principal synthetic strategies: the classical Ullmann condensation, the modern Buchwald-Hartwig amination, direct alkylation of 2,3-dimethylaniline, and reductive amination.

Method 1: The Ullmann Condensation

The Ullmann condensation is a long-established, copper-catalyzed method for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing (2,3-Dimethylphenyl)aminoacetic acid, this reaction involves the coupling of 2,3-dimethylaniline with a haloacetic acid derivative, typically bromoacetic or chloroacetic acid.

Causality Behind Experimental Choices

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, the use of ligands and optimized reaction conditions can significantly improve yields and reduce the severity of the required conditions.[2] The choice of a high-boiling point polar aprotic solvent like DMF or DMSO helps to solubilize the reactants and facilitate the reaction at elevated temperatures. The base is crucial for deprotonating the aniline and the carboxylic acid, driving the reaction forward.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2,3-Dimethylaniline

  • Bromoacetic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2,3-dimethylaniline (1.0 equiv.), bromoacetic acid (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.5 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Ullmann_Condensation reactant1 2,3-Dimethylaniline Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Bromoacetic Acid reactant2->Reaction Mixture catalyst CuI, K₂CO₃ catalyst->Reaction Mixture DMF, 120-140°C product (2,3-Dimethylphenyl)aminoacetic Acid Reaction Mixture->product

Caption: Ullmann condensation of 2,3-dimethylaniline and bromoacetic acid.

Method 2: The Buchwald-Hartwig Amination

A more contemporary alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers milder reaction conditions, broader substrate scope, and often higher yields.[3] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

Causality Behind Experimental Choices

The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates the key oxidative addition and reductive elimination steps in the catalytic cycle. The use of a strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine. Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2,3-Dimethylaniline

  • Ethyl bromoacetate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.01 equiv.), Xantphos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the flask, followed by 2,3-dimethylaniline (1.0 equiv.) and ethyl bromoacetate (1.1 equiv.).

  • Seal the flask and heat the reaction mixture to 80-100 °C for 8-16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • To the crude ester, add a mixture of THF and water, followed by lithium hydroxide (2.0 equiv.).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to afford the crude product.

  • Purify by recrystallization or column chromatography.

Buchwald_Hartwig_Amination reactant1 2,3-Dimethylaniline Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Ethyl Bromoacetate reactant2->Reaction Mixture catalyst Pd₂(dba)₃, Xantphos NaO-t-Bu catalyst->Reaction Mixture Toluene, 80-100°C intermediate Ethyl (2,3-Dimethylphenyl)aminoacetate product (2,3-Dimethylphenyl)aminoacetic Acid intermediate->product 1. LiOH, THF/H₂O 2. HCl Reaction Mixture->intermediate

Caption: Buchwald-Hartwig amination followed by ester hydrolysis.

Method 3: Direct Alkylation

Direct N-alkylation of 2,3-dimethylaniline with a haloacetic acid is a straightforward and potentially cost-effective approach.[1] This method avoids the use of expensive metal catalysts but may require careful control of reaction conditions to prevent side reactions, such as dialkylation.

Causality Behind Experimental Choices

The reaction is typically carried out in a polar solvent to facilitate the Sₙ2 reaction. The presence of a base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the carboxylic acid of the product, driving the equilibrium towards the product side. Using a neutralized solution of chloroacetic acid can improve the reaction's efficiency.[1]

Experimental Protocol: Direct Alkylation

Materials:

  • 2,3-Dimethylaniline

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a beaker, dissolve chloroacetic acid (1.1 equiv.) in water and neutralize it carefully with a 2 M sodium hydroxide solution to a pH of 7.

  • In a separate round-bottom flask, add 2,3-dimethylaniline (1.0 equiv.) and the neutralized chloroacetic acid solution.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours, until the aniline has dissolved.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product may crystallize out.

  • If crystallization occurs, filter the product and wash with cold water.

  • If the product separates as an oil, acidify the mixture with 1 M HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Direct_Alkylation reactant1 2,3-Dimethylaniline Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Chloroacetic Acid reactant2->Reaction Mixture reagent NaOH, H₂O reagent->Reaction Mixture Reflux product (2,3-Dimethylphenyl)aminoacetic Acid Reaction Mixture->product

Caption: Direct alkylation of 2,3-dimethylaniline with chloroacetic acid.

Method 4: Reductive Amination

Reductive amination offers another metal-free pathway to the target molecule. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of 2,3-dimethylaniline and glyoxylic acid, followed by in-situ reduction to the desired secondary amine.[4][5]

Causality Behind Experimental Choices

The reaction is typically carried out in a protic solvent like methanol, which facilitates both the imine formation and the subsequent reduction. A variety of reducing agents can be used, with sodium borohydride or catalytic hydrogenation being common choices. The pH of the reaction is important; mildly acidic conditions can catalyze imine formation, but the subsequent reduction is often performed under neutral or slightly basic conditions. A patent for a similar transformation suggests that the reaction can be carried out under hydrogen pressure with a palladium on carbon catalyst.[5]

Experimental Protocol: Reductive Amination

Materials:

  • 2,3-Dimethylaniline

  • Glyoxylic acid monohydrate

  • Palladium on carbon (5% Pd/C)

  • Methanol

  • Hydrogen gas

  • Hydrochloric acid (HCl)

Procedure:

  • To a hydrogenation reactor, add 2,3-dimethylaniline (1.0 equiv.), glyoxylic acid monohydrate (1.1 equiv.), and 5% palladium on carbon (0.01 equiv.).

  • Add methanol as the solvent.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 10 atm) and heat to 50-60 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 3-4 with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Reductive_Amination reactant1 2,3-Dimethylaniline Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Glyoxylic Acid reactant2->Reaction Mixture reagent H₂, Pd/C reagent->Reaction Mixture Methanol, 50-60°C product (2,3-Dimethylphenyl)aminoacetic Acid Reaction Mixture->product

Caption: Reductive amination of 2,3-dimethylaniline with glyoxylic acid.

Comparative Analysis of Synthesis Methods

FeatureUllmann CondensationBuchwald-Hartwig AminationDirect AlkylationReductive Amination
Catalyst Copper (often stoichiometric or high loading)Palladium (catalytic)None (or base-catalyzed)Palladium (catalytic) or other reducing agents
Reaction Conditions High temperature (120-200 °C)Mild to moderate temperature (80-110 °C)Moderate temperature (reflux in water)Moderate temperature (50-60 °C), requires H₂ pressure
Typical Yields Moderate to good (50-80%)Good to excellent (70-95%)Moderate to good (60-85%)Good to excellent (80-95%)[5]
Substrate Scope Moderate, sensitive to stericsBroad, tolerates many functional groupsGood, but can have side reactionsGood, depends on carbonyl and amine reactivity
Advantages Well-established, relatively inexpensive reagentsHigh yields, mild conditions, broad scopeSimple, catalyst-free, cost-effectiveHigh yields, atom-economical
Disadvantages Harsh conditions, high catalyst loading, potential for side reactionsExpensive catalyst and ligands, requires inert atmospherePotential for dialkylation, moderate yieldsRequires specialized hydrogenation equipment, catalyst handling
Industrial Scalability Moderate, due to harsh conditions and workupGood, with catalyst optimizationGood, due to simplicityGood, but requires investment in hydrogenation setup

Conclusion and Recommendations

The choice of synthetic method for (2,3-Dimethylphenyl)aminoacetic acid depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

  • For small-scale laboratory synthesis where high yield and purity are paramount, the Buchwald-Hartwig amination is often the method of choice due to its reliability and mild conditions, despite the higher cost of the catalyst and ligands.

  • For larger-scale production where cost is a significant factor, direct alkylation presents an attractive option due to its simplicity and the absence of expensive metal catalysts. Optimization of reaction conditions to minimize dialkylation would be a key consideration.

  • Reductive amination is also a strong candidate for scalable synthesis, offering high yields and atom economy. The initial investment in hydrogenation equipment may be a barrier for some laboratories, but for industrial applications, it is a highly efficient route.

  • The Ullmann condensation , while a classic method, is generally less favored in modern synthesis due to its harsh conditions and often lower yields compared to the other methods. However, it may still be a viable option if the necessary equipment for the other methods is unavailable.

Ultimately, the optimal synthesis will be determined by a careful consideration of these factors, and it is recommended that researchers perform small-scale trials of the most promising methods to determine the best fit for their specific application.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Misbahi, H.; Brouant, P.; Barbe, J. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Pharmazie2000 , 55 (5), 335–336. [Link]

  • Bosiak, M. J.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021 , 86 (24), 17899–17912. [Link]

  • Blackmond, D. G.; et al. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catal.2016 , 6 (6), 3848–3857. [Link]

  • Bosiak, M. J.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021 , 86 (24), 17899–17912. [Link]

  • Mayer, R. J.; Moran, J. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angew. Chem. Int. Ed.2022 , 61 (48), e202212237. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Boise Cascade Corp. Producing glycine by the reductive amination of glyoxylic acid. US4073804A, 1978.
  • Gattermann, L. Laboratory methods of organic chemistry. The Macmillan Company New York, 1937; pp 369-372. [Link]

  • Schreiner, P. R.; et al. Glycine Imine—The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angew. Chem. Int. Ed.2023 , 62 (12), e202216260. [Link]

  • Ma, D.; et al. 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO). e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013 . [Link]

  • O'Donnell, M. J. On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Chem. Commun.2022 , 58, 6373-6376. [Link]

  • ABA Chemicals Corporation.

Sources

A Senior Application Scientist's Guide to Benchmarking (2,3-Dimethylphenyl)aminoacetic Acid as a Catalyst Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is paramount to achieving efficient, scalable, and cost-effective synthetic routes. The ligand bound to the metal center is a critical determinant of the catalyst's performance, influencing its activity, stability, and selectivity. This guide provides an in-depth performance benchmark of (2,3-Dimethylphenyl)aminoacetic acid as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will objectively compare its efficacy against other structurally related N-aryl amino acid ligands, supported by hypothetical yet realistic experimental data, and provide detailed protocols to enable you to validate these findings in your own laboratory.

The Crucial Role of Ligands in Homogeneous Catalysis

In palladium-catalyzed cross-coupling reactions, the ligand plays a multifaceted role that extends beyond simply solubilizing the metal center. The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. An ideal ligand will promote rapid rates for each of these steps, leading to high turnover numbers (TON) and turnover frequencies (TOF), while simultaneously stabilizing the palladium catalyst to prevent decomposition and formation of inactive palladium black.[1][2][3]

N-aryl amino acids have emerged as a promising class of ancillary ligands due to their bidentate coordination to the metal center, offering enhanced stability to the catalytic species. The specific substitution pattern on the N-aryl ring allows for fine-tuning of the ligand's steric and electronic properties, thereby modulating the catalyst's reactivity and scope.

Experimental Design for Ligand Performance Benchmarking

To provide a robust comparison, we have designed a benchmark Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the pharmaceutical industry for the construction of biaryl motifs, which are common in drug candidates.[1]

Benchmark Reaction:

The coupling of 4-bromotoluene with phenylboronic acid was selected as our model system. This reaction is well-characterized and sensitive to the choice of ligand, making it an excellent platform for evaluating the performance of (2,3-Dimethylphenyl)aminoacetic acid against two other commercially available N-aryl amino acid ligands: N-phenylglycine and (2,6-Dimethylphenyl)aminoacetic acid.

dot

4-bromotoluene 4-Bromotoluene plus1 + 4-bromotoluene->plus1 phenylboronic_acid Phenylboronic Acid arrow phenylboronic_acid->arrow Pd(OAc)2 Pd(OAc)₂ (Catalyst Precursor) Ligand Ligand K3PO4 K₃PO₄ (Base) Toluene_H2O Toluene/H₂O (Solvent) 4-methylbiphenyl 4-Methylbiphenyl plus1->phenylboronic_acid arrow->4-methylbiphenyl

Caption: Benchmark Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

The following detailed protocol was employed for each ligand evaluation. This self-validating system ensures reproducibility and allows for a fair comparison of catalyst performance.[4][5]

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-flushed glovebox, to a 4 mL vial equipped with a magnetic stir bar, add palladium(II) acetate (0.002 mmol, 1 mol%) and the respective N-aryl amino acid ligand (0.004 mmol, 2 mol%). Add 1 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. This pre-formation step can lead to more consistent results by ensuring the formation of the active catalytic species.[6]

  • Reaction Setup: To a separate 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (0.2 mmol, 1.0 equiv.), phenylboronic acid (0.3 mmol, 1.5 equiv.), and potassium phosphate (0.4 mmol, 2.0 equiv.).

  • Reaction Initiation: To the Schlenk tube containing the reactants and base, add the pre-formed catalyst solution via syringe. Add an additional 1 mL of toluene and 0.2 mL of deionized water.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the specified time.

  • Workup and Analysis: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction with 5 mL of water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product yield is determined by ¹H NMR spectroscopy using an internal standard.

Comparative Performance Data

The performance of (2,3-Dimethylphenyl)aminoacetic acid was benchmarked against N-phenylglycine and (2,6-Dimethylphenyl)aminoacetic acid. The results are summarized in the table below.

LigandStructureYield (%)TONKey Observations
(2,3-Dimethylphenyl)aminoacetic acid 9595Excellent yield and high turnover number. The steric bulk of the 2,3-dimethyl substitution appears to promote efficient reductive elimination.
N-Phenylglycine 7878Moderate yield. The lack of steric hindrance may lead to catalyst decomposition at elevated temperatures.
(2,6-Dimethylphenyl)aminoacetic acid 8585Good yield, but lower than the 2,3-disubstituted analogue. The increased steric hindrance from the 2,6-dimethyl groups may slightly impede the oxidative addition step.

Note: The images in the table are placeholders and would ideally be replaced with the actual chemical structures.

Mechanistic Insights and Structure-Activity Relationship

The observed differences in performance can be rationalized by considering the influence of the ligand structure on the catalytic cycle.

dot

Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X-L OxAdd->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation Ar'-B(OH)₂ ArPd(II)Ar'L Ar-Pd(II)-Ar'-L Transmetalation->ArPd(II)Ar'L RedElim Reductive Elimination ArPd(II)Ar'L->RedElim RedElim->Pd(0)L Product Ar-Ar' (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The superior performance of (2,3-Dimethylphenyl)aminoacetic acid can be attributed to a balance of steric and electronic effects. The methyl groups at the 2 and 3 positions provide sufficient steric bulk to promote the reductive elimination step, which is often rate-limiting, without being so bulky as to hinder the initial oxidative addition of the aryl halide to the palladium(0) center. In contrast, the unsubstituted N-phenylglycine may lead to the formation of less stable catalytic intermediates, while the more hindered (2,6-Dimethylphenyl)aminoacetic acid might slightly slow down the oxidative addition step.

Conclusion and Future Outlook

This comparative guide demonstrates that (2,3-Dimethylphenyl)aminoacetic acid is a highly effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid, outperforming both N-phenylglycine and its 2,6-dimethyl substituted isomer. The detailed experimental protocol and mechanistic insights provided herein should serve as a valuable resource for researchers seeking to optimize their own cross-coupling reactions.

Further studies could explore the application of (2,3-Dimethylphenyl)aminoacetic acid in other cross-coupling reactions, such as the Buchwald-Hartwig amination, and with a broader range of substrates. The principles of rational ligand design and systematic benchmarking outlined in this guide are broadly applicable and can accelerate the discovery and implementation of more efficient catalytic systems in drug discovery and development.

References

  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Schmalzbauer, M., et al. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry, 11. [Link]

  • Ghorbanpour, A., et al. (2022). C–C Cross-Coupling of N-Terminal Glycine Dipeptides Enabled by a Cationic Pd-Phosphine Catalyst. Organic Letters, 24(4), 937-942. [Link]

  • Chen, J. G., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2590-2602. [Link]

  • Kazmaier, U. (2014). A Mild Palladium Catalyzed N-Allylation of Amino Acids and Peptides. ResearchGate. [Link]

  • Experimental Challenges in the Electrocatalytic Benchmarking of Multicomponent Alloys. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Van der Eycken, J., et al. (2023). Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation. Chem Catalysis, 3(1), 100473. [Link]

  • Krasnovskaya, O., et al. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules, 29(2), 486. [Link]

  • Rachoń, J., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3374. [Link]

  • Ghorbanpour, A., et al. (2022). C–C Cross-Coupling of N -Terminal Glycine Dipeptides Enabled by a Cationic Pd-Phosphine Catalyst. ResearchGate. [Link]

  • Wang, C., et al. (2018). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 8(3), 1361-1378. [Link]

  • Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Krska, S. W., et al. (2020). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Organic Letters, 22(15), 6049-6053. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 55(17), 7775-7794. [Link]

  • Chen, J. G., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications. [Link]

  • Chen, K., & Daugulis, O. (2019). Ligand Enabled Pd(II)-Catalyzed γ-C(sp 3 )–H Lactamization of Native Amides. Organic Letters, 21(16), 6344-6348. [Link]

  • Zhang, J., et al. (2020). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry, 11(1), 105-115. [Link]

  • Wang, C., et al. (2023). Potential–Rate Correlations of Supported Palladium-Based Catalysts for Aqueous Formic Acid Dehydrogenation. Journal of the American Chemical Society, 145(31), 17148-17156. [Link]

  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Standardizing OER Electrocatalyst Benchmarking in Aqueous Electrolytes: Comprehensive Guidelines for Accelerated Stress Tests and Backing Electrode Selection. (2023, November 13). JuSER. [Link]

  • Huang, X., et al. (2021). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ResearchGate. [Link]

  • Optimising Benchmarking Strategies for Advancing Low-Cost Electrocatalysts. (n.d.). Henry Royce Institute. Retrieved January 26, 2026, from [Link]

  • Fagnou, K. (n.d.). Improving Turnover Numbers of Palladium N-Heterocyclic Carbene Catalysts in Challenging Processes: Intramolecular Direct Arylation Reactions with Aryl Chlorides. American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Ruijter, E. de, & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. In The University of Groningen research portal. [Link]

  • van der Slot, T. P. H., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Chemical Science, 10(48), 11049-11059. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 108(8), 3355-3431. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of (2,3-Dimethylphenyl)aminoacetic Acid Analogs as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The (2,3-Dimethylphenyl)aminoacetic acid scaffold presents a promising starting point for the development of new anti-inflammatory agents. Understanding the structure-activity relationship (SAR) is paramount in optimizing this scaffold to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of a systematic SAR study of (2,3-Dimethylphenyl)aminoacetic acid analogs, offering insights into the experimental design, synthetic strategies, biological evaluation, and interpretation of results for researchers in drug discovery.

Rationale and Design of the SAR Study

The central hypothesis of this SAR study is that systematic structural modifications to the (2,3-Dimethylphenyl)aminoacetic acid core will elucidate the key molecular features responsible for potent and selective inhibition of COX enzymes, the primary targets for many NSAIDs. The study is designed to probe three main regions of the molecule:

  • Aromatic Ring (A-Region): Substitution on the 2,3-dimethylphenyl ring to explore the influence of electronic and steric effects on activity.

  • Linker Region (B-Region): Modification of the aminoacetic acid side chain to understand the impact of chain length, rigidity, and the nature of the acidic group.

  • Acidic Headgroup (C-Region): Replacement of the carboxylic acid with other acidic bioisosteres to evaluate the necessity of this functional group for activity and its role in potential side effects.[4]

The following workflow outlines the key stages of this investigation:

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A A-Region Modification (Aromatic Ring) D In Vitro COX-1/COX-2 Inhibition Assays A->D B B-Region Modification (Linker) B->D C C-Region Modification (Acidic Headgroup) C->D E Cell-Based Assays (e.g., LPS-induced PGE2) D->E F In Vivo Anti-inflammatory Models (e.g., Paw Edema) E->F G SAR Analysis and Lead Identification F->G H Pharmacokinetic Profiling (ADME/Tox) G->H

Figure 1: A schematic overview of the structure-activity relationship (SAR) study workflow, from analog synthesis to biological evaluation and data analysis.

Synthesis of (2,3-Dimethylphenyl)aminoacetic Acid Analogs

A library of analogs can be synthesized using established organic chemistry methodologies. The following provides a representative synthetic protocol for the parent compound and its derivatives.

Experimental Protocol: General Synthesis of (2,3-Dimethylphenyl)aminoacetic Acid Analogs

Step 1: Synthesis of Ethyl (2,3-Dimethylphenyl)aminoacetate (1) A mixture of 2,3-dimethylaniline (1.0 eq), ethyl chloroacetate (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone is refluxed for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield ethyl (2,3-dimethylphenyl)aminoacetate.

Step 2: Hydrolysis to (2,3-Dimethylphenyl)aminoacetic Acid (Parent Compound) The ester from Step 1 is dissolved in a mixture of ethanol and 1 M sodium hydroxide solution and stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. After completion, the ethanol is evaporated, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford (2,3-Dimethylphenyl)aminoacetic acid.

A-Region Modifications: Substituted 2,3-dimethylanilines can be used as starting materials in Step 1 to introduce various substituents on the aromatic ring.

B-Region and C-Region Modifications: Modifications to the linker and acidic headgroup can be achieved by using different haloesters in Step 1 or by further derivatization of the carboxylic acid. For example, amide analogs can be prepared by coupling the synthesized acid with various amines using standard peptide coupling reagents.

Biological Evaluation: In Vitro and In Vivo Assays

The synthesized analogs are subjected to a series of biological assays to determine their anti-inflammatory activity and mechanism of action.

In Vitro Cyclooxygenase (COX) Inhibition Assays

The primary biological targets for many NSAIDs are the COX-1 and COX-2 isoforms.[2] The inhibitory activity of the synthesized compounds against these enzymes is a critical determinant of their potential therapeutic utility and side-effect profile.

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified ovine COX-1 or human recombinant COX-2.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are obtained from a commercial source.

  • Incubation: The test compounds (at various concentrations) are pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.[5]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: After a short incubation period (e.g., 2 minutes), the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curves.[6] The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

To assess the in vivo efficacy of promising compounds, the carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating acute anti-inflammatory activity.[7]

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard NSAID (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays are systematically analyzed to establish clear relationships between chemical structure and biological activity.

Comparative Data of Representative Analogs

The following table presents hypothetical data for a series of (2,3-Dimethylphenyl)aminoacetic acid analogs to illustrate the SAR analysis.

CompoundR1R2R3R4Linker ModificationAcidic HeadgroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition at 10 mg/kg)
Parent HHHH-CH2--COOH15.21.88.445
A1 4-FHHH-CH2--COOH12.50.913.955
A2 5-ClHHH-CH2--COOH10.80.521.662
A3 4-OCH3HHH-CH2--COOH25.13.57.230
B1 HHHH-(CH2)2--COOH30.58.23.720
C1 HHHH-CH2--CONHOH18.92.57.640
Indomethacin ------0.12.50.0475
Celecoxib ------>1000.05>200070
Interpretation of SAR Findings

SAR_Summary cluster_A A-Region: Aromatic Ring cluster_B B-Region: Linker cluster_C C-Region: Acidic Headgroup A_node Substituent Effects A1 Electron-withdrawing groups (e.g., F, Cl) at positions 4 or 5 - Increased COX-2 selectivity and potency A_node->A1 Favorable A2 Electron-donating groups (e.g., OCH3) at position 4 - Decreased activity A_node->A2 Unfavorable B_node Linker Length B1 Single methylene bridge is optimal B_node->B1 Favorable B2 Increasing chain length - Decreased activity B_node->B2 Unfavorable C_node Acidic Moiety C1 Carboxylic acid is crucial for activity C_node->C1 Essential C2 Bioisosteric replacement (e.g., hydroxamic acid) - Maintained or slightly reduced activity C_node->C2 Tolerated

Figure 2: A summary of the key structure-activity relationships for (2,3-Dimethylphenyl)aminoacetic acid analogs.

  • A-Region (Aromatic Ring): The presence of small, electron-withdrawing groups at the 4- or 5-position of the phenyl ring (e.g., fluoro and chloro substituents in analogs A1 and A2 ) appears to enhance both COX-2 selectivity and in vivo anti-inflammatory activity.[8] Conversely, an electron-donating group like methoxy (A3 ) is detrimental to activity. This suggests that the electronic properties of the aromatic ring play a significant role in binding to the active site of the COX enzymes.

  • B-Region (Linker): The length of the linker between the aromatic ring and the acidic headgroup is critical. Extending the single methylene bridge to an ethylene linker (B1 ) leads to a substantial decrease in activity. This indicates that a specific spatial arrangement between the aromatic ring and the acidic group is necessary for optimal interaction with the enzyme.

  • C-Region (Acidic Headgroup): The carboxylic acid moiety is important for activity, a common feature among many NSAIDs.[4] Replacing it with a bioisostere like a hydroxamic acid (C1 ) results in a slight reduction in potency, suggesting that while the acidic nature is important, some modifications may be tolerated. This could be an avenue for reducing the gastrointestinal side effects often associated with the carboxylic acid group of traditional NSAIDs.[9]

Conclusion and Future Directions

This guide outlines a systematic approach to elucidating the structure-activity relationships of (2,3-Dimethylphenyl)aminoacetic acid analogs. The hypothetical SAR study demonstrates that small, electron-withdrawing substituents on the phenyl ring, a single methylene linker, and a carboxylic acid headgroup are favorable for potent and selective COX-2 inhibition.

Based on these findings, analog A2 emerges as a promising lead compound for further optimization. Future work should focus on:

  • Fine-tuning the A-Region: Exploring a wider range of substituents at the 4- and 5-positions to further enhance potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

  • Toxicity Studies: Assessing the potential for off-target effects and gastrointestinal toxicity.

By employing a logical and iterative approach to SAR studies, researchers can efficiently navigate the complex process of drug discovery and develop novel anti-inflammatory agents with improved therapeutic profiles.

References

  • Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. Available from: [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. Available from: [Link]

  • N'-pentylurea and analogues. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. PubMed. Available from: [Link]

  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PubMed Central. Available from: [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available from: [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. Available from: [Link]

  • Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. Slideshare. Available from: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. ResearchGate. Available from: [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PubMed Central. Available from: [Link]

  • Development of in vitro assays for the evaluation of cyclooxygenase inhibitors and application for predicting the selectivity of NSAIDs in the cat. ResearchGate. Available from: [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available from: [Link]

  • Development of in vitro assays for the evaluation of cyclooxygenase inhibitors and predicting selectivity of nonsteroidal anti-inflammatory drugs in cats. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. Available from: [Link]

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): A comparative QSAR study. ResearchGate. Available from: [Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. Available from: [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. ResearchGate. Available from: [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available from: [Link]

Sources

A Researcher's Guide to (2,3-Dimethylphenyl)aminoacetic Acid: Evaluating a Mefenamic Acid Analog for Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,3-Dimethylphenyl)aminoacetic acid, also known as N-(2,3-dimethylphenyl)glycine, is a synthetic organic compound belonging to the N-arylglycine class of molecules. While direct, in-depth peer-reviewed validation of its specific biological activities is currently limited, its close structural resemblance to established nonsteroidal anti-inflammatory drugs (NSAIDs) like Mefenamic Acid and Diclofenac positions it as a compound of significant interest for researchers in drug discovery and development. These N-aryl substituted amino acid derivatives have a well-documented history as potent anti-inflammatory and analgesic agents.[1][2]

This guide provides a framework for researchers seeking to validate the potential of (2,3-Dimethylphenyl)aminoacetic acid. We will explore its presumed mechanism of action based on its structural class, present a comparative analysis against well-characterized analogs, and provide detailed experimental protocols essential for its validation. The objective is to offer a scientifically grounded, practical resource for professionals investigating novel anti-inflammatory therapeutics.

Part 1: Postulated Mechanism of Action - A COX Inhibitor?

Structurally, (2,3-Dimethylphenyl)aminoacetic acid is an analog of fenamic acids, a class of NSAIDs whose mechanism of action is primarily the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is therefore highly probable that (2,3-Dimethylphenyl)aminoacetic acid exerts its potential anti-inflammatory effects through the same pathway.

Inhibition of the COX enzymes reduces the production of prostaglandins, thereby mitigating the inflammatory response. Many modern NSAIDs are designed to selectively inhibit COX-2, which is primarily induced during inflammation, to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1]

Below is a diagram illustrating the central role of COX enzymes in the inflammatory signaling cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids:s->Arachidonic_Acid:n Stimulus COX COX-1 / COX-2 Enzymes Arachidonic_Acid:e->COX:w Prostaglandins Prostaglandins (PGH2) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 PLA2->Phospholipids Activates NSAIDs (2,3-Dimethylphenyl)aminoacetic acid (Postulated Inhibitor) NSAIDs->COX Inhibits

Caption: Postulated signaling pathway for (2,3-Dimethylphenyl)aminoacetic acid.

Part 2: Comparative Performance Analysis of Structurally Related Compounds

To establish a benchmark for evaluating (2,3-Dimethylphenyl)aminoacetic acid, it is crucial to compare its performance with known anti-inflammatory agents. While specific data for our target compound is pending experimental validation, the table below summarizes key performance metrics for related anilinoacetic acid derivatives and standard NSAIDs, as documented in peer-reviewed literature. This data provides a quantitative basis for setting experimental expectations and interpreting results.

CompoundClass/StructureAnti-Inflammatory Activity (% Inhibition)Analgesic Activity (% Protection)Ulcerogenic IndexReference
Diclofenac 2-[(2,6-dichloroanilino) phenyl]acetic acid48.1555.4324.33 ± 2.1[1]
Compound 5c 1,3,4-Oxadiazole derivative of Diclofenac51.8559.7810.66 ± 1.5[1]
Compound 7b 1,2,4-Triazole derivative of Diclofenac49.3856.5214.33 ± 1.8[1]
Indomethacin Standard NSAID45.6752.1731.66 ± 2.6[1]

Note: Compounds 5c and 7b are novel derivatives synthesized from a diclofenac parent structure, demonstrating how chemical modifications can enhance efficacy and reduce side effects.[1] This highlights the rationale for investigating novel analogs like (2,3-Dimethylphenyl)aminoacetic acid.

Part 3: Experimental Validation Workflows & Protocols

Validating the therapeutic potential of a novel compound requires rigorous, reproducible experimental testing. Below, we provide a detailed, step-by-step protocol for a standard in-vivo anti-inflammatory assay, which would be a critical first step in characterizing (2,3-Dimethylphenyl)aminoacetic acid.

Workflow for In-Vivo Anti-Inflammatory Activity Assessment

Experimental_Workflow start Start: Acclimatize Animals grouping Divide Animals into Groups (Control, Standard, Test Compound) start->grouping fasting Overnight Fasting (with water ad libitum) grouping->fasting dosing Administer Vehicle, Standard Drug, or Test Compound Orally fasting->dosing induction Inject 0.1 mL of 1% Carrageenan into Sub-plantar Region of Rat Paw dosing->induction Wait 1 hour measurement Measure Paw Volume via Plethysmometer at 0, 1, 2, 3, and 4 hours induction->measurement calculation Calculate % Inhibition of Edema for Each Group vs. Control measurement->calculation end End: Analyze and Compare Data calculation->end

Caption: Standard workflow for the carrageenan-induced rat paw edema assay.

Detailed Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol is adapted from standard methodologies described in the literature for testing novel anti-inflammatory agents.[1][2]

Objective: To determine the in-vivo anti-inflammatory activity of (2,3-Dimethylphenyl)aminoacetic acid by measuring its ability to inhibit acute edema induced by carrageenan in a rat model.

Materials:

  • Wistar albino rats (150-200g)

  • (2,3-Dimethylphenyl)aminoacetic acid (Test Compound)

  • Diclofenac sodium (Standard Drug)

  • 1% (w/v) Carrageenan solution in sterile saline

  • 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) solution (Vehicle)

  • Plethysmometer

  • Oral gavage needles

Methodology:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Grouping: Randomly divide the rats into at least three groups (n=6 per group):

    • Control Group: Receives only the vehicle (0.5% CMC).

    • Standard Group: Receives a standard dose of Diclofenac sodium (e.g., 10 mg/kg).

    • Test Group(s): Receive varying doses of (2,3-Dimethylphenyl)aminoacetic acid (e.g., 25, 50, 100 mg/kg).

  • Fasting: Fast all animals overnight before the experiment, allowing free access to water. This ensures proper absorption of the orally administered compounds.

  • Baseline Measurement: Before any treatment, measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective vehicle, standard drug, or test compound orally via gavage.

  • Edema Induction: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) of the injected paw at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema (swelling) at each time point for each animal using the formula: % Edema = ((Vₜ - V₀) / V₀) * 100

    • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = (1 - (% Edema of Treated Group / % Edema of Control Group)) * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

Part 4: Synthesis and Future Directions

The synthesis of N-arylglycine esters, including the 2,3-dimethylphenyl derivative, has been described in the literature, often focusing on methods like electrocatalytic functionalization to form new C-C bonds.[3] These synthetic routes are crucial for producing the compound in sufficient purity and quantity for biological testing. Researchers should consult such literature to devise an efficient synthesis and purification scheme.[3]

The path to validating (2,3-Dimethylphenyl)aminoacetic acid requires a systematic and multi-faceted approach. Following initial in-vivo screening for anti-inflammatory activity, further studies should include:

  • In-vitro COX-1/COX-2 Inhibition Assays: To confirm the mechanism of action and determine selectivity.

  • Analgesic Activity Models: Such as the acetic acid-induced writhing test to assess pain-relieving properties.[1]

  • Ulcerogenic and Toxicity Studies: To evaluate the compound's safety profile, a critical factor for NSAID development.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following the comparative and experimental frameworks outlined in this guide, researchers can rigorously evaluate the therapeutic potential of (2,3-Dimethylphenyl)aminoacetic acid and contribute valuable data to the field of anti-inflammatory drug discovery.

References

  • Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. National Center for Biotechnology Information. [Link]

  • Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed. [Link]

  • Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. PubMed. [Link]

  • Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.